(S)-TCO-PEG3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H32N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+/t16-/m1/s1 |
InChI Key |
AFIOVAPNQNBQKL-XGBNDESESA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
(S)-TCO-PEG3-Amine: A Technical Guide to its Application in Bioorthogonal Research
(S)-TCO-PEG3-Amine is a key reagent in the field of bioorthogonal chemistry, enabling researchers to perform highly specific and efficient molecular labeling and conjugation in complex biological systems. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.
Core Concepts: Bioorthogonal Chemistry and the Role of this compound
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest and most widely used bioorthogonal reactions to date.[2][3] this compound is a heterobifunctional linker that leverages this powerful chemistry.
The molecule consists of three key components:
-
(S)-trans-Cyclooctene (TCO): A strained alkene that readily reacts with a tetrazine partner in a highly specific and rapid bioorthogonal "click" reaction.[4][5]
-
Triethylene Glycol (PEG3): A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the molecule in aqueous environments and reduces steric hindrance during conjugation.[6][7]
-
Amine (-NH2): A primary amine group that allows for the covalent attachment of the TCO moiety to a molecule of interest, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester.[6][8]
This trifunctional design makes this compound a versatile tool for a wide range of research applications, including bioconjugation, drug development, and diagnostics.[6]
Key Applications and Quantitative Data
The primary utility of this compound lies in its ability to introduce a TCO group onto a biomolecule, which can then be specifically targeted with a tetrazine-modified probe. This has led to its widespread adoption in several key research areas.
Bioconjugation and Live Cell Imaging
This compound is extensively used for the precise labeling of biomolecules such as proteins, antibodies, and nucleic acids for subsequent visualization and tracking in live cells.[6] The exceptional kinetics of the TCO-tetrazine ligation allow for rapid labeling even at low concentrations.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous media | [9] |
| Optimal pH for TCO-tetrazine reaction | 6 - 9 | PBS buffer | [9] |
| Reaction Time for Protein Conjugation | 30 - 60 minutes | Room temperature | [9] |
| Required Reactivity for in vivo Ligation | >50,000 M⁻¹s⁻¹ | in vivo | [10] |
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to attach a TCO handle to an antibody. A tetrazine-modified cytotoxic drug can then be "clicked" onto the antibody, enabling targeted delivery of the therapeutic payload to cancer cells. This bioorthogonal approach allows for the construction of homogenous ADCs with a defined drug-to-antibody ratio (DAR).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][11] this compound serves as a versatile PEG-based linker in the synthesis of PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand.[2][9][11] The PEG linker can influence the solubility and degradation efficiency of the resulting PROTAC.[12]
Experimental Protocols
The following are generalized protocols for the use of this compound in key applications. Researchers should optimize these protocols for their specific molecules and experimental systems.
General Protocol for Protein Labeling with this compound
This protocol describes the initial step of introducing the TCO moiety onto a protein with accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
This compound
-
Amine-reactive crosslinker (e.g., NHS ester-functionalized linker)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 5-20 mg/mL.[13]
-
Crosslinker Activation: Prepare a stock solution of the amine-reactive crosslinker in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: While gently stirring, add a 10-20 fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the desired storage buffer.
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated TCO group, if the crosslinker has a chromophore.
TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-labeled protein.
Materials:
-
TCO-labeled Protein 1
-
Tetrazine-labeled Protein 2
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.
-
Ligation Reaction: Mix the two protein solutions at a desired molar ratio (a slight excess of one component, e.g., 1.1-1.5 equivalents, can be used to drive the reaction to completion).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, purify the resulting conjugate from any unreacted starting materials using size-exclusion chromatography.
Visualizing Workflows and Pathways
Experimental Workflow for Protein Bioconjugation
Caption: Workflow for protein modification and bioorthogonal ligation.
PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a powerful and versatile tool in the arsenal of researchers working at the interface of chemistry and biology. Its ability to facilitate rapid and specific bioorthogonal conjugations has driven advancements in live-cell imaging, targeted drug delivery, and induced protein degradation. The quantitative data and protocols provided in this guide serve as a starting point for the successful implementation of this reagent in a variety of research endeavors. As the field of bioorthogonal chemistry continues to expand, the applications of well-designed reagents like this compound are poised to grow, further enabling the study and manipulation of biological systems with unprecedented precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine-based cycloadditions: application to pretargeted live cell imaging. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Amino-PEG4-tris-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Kinetics of Bioorthogonal Chemistry: An In-depth Technical Guide to TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as the premier bioorthogonal ligation, prized for its exceptionally fast reaction rates and exquisite specificity in complex biological environments. This powerful "click chemistry" tool has revolutionized bioconjugation, enabling advancements in fields ranging from live-cell imaging and proteomics to in vivo pretargeted drug delivery and diagnostics. This technical guide provides a comprehensive overview of the kinetics governing this remarkable reaction, offering researchers the foundational knowledge to effectively harness its potential.
The Core of the Reaction: An Inverse-Electron Demand Diels-Alder Cycloaddition
The TCO-tetrazine ligation is a [4+2] cycloaddition reaction, but with an "inverse" electronic demand compared to the classic Diels-Alder reaction. In this case, the electron-deficient tetrazine acts as the diene, and the electron-rich, strained TCO serves as the dienophile. The reaction proceeds through a rapid cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine product. This process is catalyst-free and can proceed efficiently at physiological temperature and pH.[1][2]
The rate-determining step is the initial IEDDA cycloaddition.[1] The kinetics of this reaction are second-order, meaning the rate is dependent on the concentrations of both the TCO and the tetrazine. The reaction is characterized by exceptionally high second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, significantly faster than other bioorthogonal reactions.[3][4] This allows for efficient ligation even at the low concentrations typically found in biological systems.[2]
Factors Influencing TCO-Tetrazine Ligation Kinetics
The remarkable speed of the TCO-tetrazine ligation can be attributed to two primary factors: the electronic properties of the reactants and the ring strain of the TCO.
-
Electronics: The rate of the IEDDA reaction is inversely proportional to the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine). Therefore, the reaction kinetics can be tuned by modifying the substituents on either the TCO or the tetrazine.[1]
-
TCO: Introducing electron-donating groups (EDGs) on the TCO raises its HOMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction.[1]
-
Tetrazine: Conversely, adding electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO energy, which also decreases the HOMO-LUMO gap and increases the reaction rate.[1] Symmetrically substituted tetrazines with EWGs on both sides of the ring generally exhibit faster kinetics.[4]
-
-
Ring Strain: The significant ring strain of the trans-cyclooctene double bond is a major contributor to its high reactivity. This strain is released during the cycloaddition, providing a thermodynamic driving force for the reaction. More strained TCO derivatives, such as conformationally strained sTCO, exhibit even faster reaction rates.[1]
Quantitative Analysis of Reaction Kinetics
The second-order rate constants (k₂) for TCO-tetrazine ligations are typically determined using techniques like stopped-flow spectrophotometry. This method allows for the rapid mixing of reactants and the monitoring of the reaction's progress in real-time by observing the disappearance of the characteristic tetrazine absorbance at approximately 520-540 nm.
Below is a summary of reported second-order rate constants for various TCO and tetrazine derivatives, highlighting the impact of substituents and solvent on the reaction kinetics.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 ± 400 | 9:1 Methanol/Water |
| TCO | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 3.14 ± 0.10 | Acetonitrile |
| sTCO-acid | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 420 ± 49 | Acetonitrile |
| TCO | 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Methanol |
| TCO | 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 10 | Methanol |
| TCO | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 125 | Methanol |
| (E)-cyclooct-4-enol | 3-H-6-phenyl-1,2,4,5-tetrazine | 26,000 ± 500 | PBS, pH 7.4 |
| sTCO (syn-diastereomer) | PEGylated tetrazine | 3.7 x 10⁴ ± 0.1 x 10³ | 55:45 Methanol/Water |
| sTCO (anti-diastereomer) | PEGylated tetrazine | 3.3 x 10⁴ ± 0.1 x 10³ | 55:45 Methanol/Water |
Experimental Protocols
Measuring Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol outlines the general procedure for determining the second-order rate constant of a TCO-tetrazine ligation under pseudo-first-order conditions.
Materials:
-
Stopped-flow spectrophotometer
-
TCO derivative stock solution (e.g., 10 mM in DMSO)
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Syringes for the stopped-flow instrument
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a series of dilutions of the TCO stock solution in the reaction buffer to achieve a range of final concentrations (e.g., 100 µM, 200 µM, 300 µM, 400 µM, 500 µM).
-
Prepare a dilute solution of the tetrazine derivative in the reaction buffer (e.g., 10 µM). The final concentration of the TCO should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order kinetics.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).
-
Equilibrate the instrument's sample handling unit to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Load one syringe of the stopped-flow instrument with the tetrazine solution and the other syringe with one of the TCO solutions.
-
Initiate the measurement. The instrument will rapidly mix the two solutions and record the decrease in absorbance over time as the tetrazine is consumed.
-
Repeat the measurement for each of the different TCO concentrations. It is recommended to perform multiple runs for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
For each TCO concentration, fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Plot the obtained k_obs values against the corresponding TCO concentrations.
-
The data should yield a linear plot. The slope of this line is the second-order rate constant (k₂) for the reaction.
-
Visualizing the Reaction and its Application
The following diagrams illustrate the mechanism of the TCO-tetrazine ligation and a common experimental workflow where this reaction is applied.
Caption: Mechanism of the TCO-Tetrazine Ligation.
Caption: Pretargeting Workflow for In Vivo Imaging.
Conclusion
The TCO-tetrazine ligation stands as a cornerstone of modern bioconjugation, offering an unparalleled combination of speed, selectivity, and biocompatibility. A thorough understanding of the kinetic principles that govern this reaction is paramount for its successful implementation in diverse research and development applications. By carefully selecting TCO and tetrazine derivatives with optimized electronic and steric properties, researchers can fine-tune reaction rates to suit the specific demands of their experimental systems, from rapid in vitro labeling to precisely controlled in vivo ligations. This guide provides the fundamental knowledge and practical protocols to empower scientists and drug developers to fully leverage the transformative potential of this exceptional bioorthogonal reaction.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of PEG3 Spacers in TCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between trans-cyclooctene (TCO) and tetrazine. The exquisite reactivity and orthogonality of this ligation have made it a cornerstone of modern drug development, particularly in the construction of antibody-drug conjugates (ADCs). However, the inherent hydrophobicity of the TCO moiety can present significant challenges, impacting solubility, stability, and pharmacokinetic profiles. The incorporation of short polyethylene glycol (PEG) spacers, specifically a three-unit PEG (PEG3), has emerged as a critical strategy to mitigate these drawbacks and enhance the overall performance of TCO-based bioconjugates. This technical guide provides a comprehensive overview of the benefits of utilizing a PEG3 spacer in TCO linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Benefits of PEG3 Spacer Integration
The inclusion of a PEG3 spacer in TCO linkers imparts a range of advantageous physicochemical properties, leading to superior performance in bioconjugation applications. These benefits are primarily attributed to the hydrophilic and flexible nature of the PEG chain.
Enhanced Hydrophilicity and Solubility
A primary challenge associated with non-PEGylated TCO linkers is their poor aqueous solubility, which can lead to aggregation and complicate their use in physiological buffers. The introduction of a PEG3 spacer significantly enhances the hydrophilicity of the TCO moiety. This is quantitatively demonstrated by the partition coefficient (logP), a measure of lipophilicity. A lower logP value indicates greater hydrophilicity. The ethylene oxide backbone of the PEG3 spacer increases aqueous solubility, enabling reactions to be performed in physiological buffers without the need for organic cosolvents, a critical factor for in vivo applications where poor solubility can limit biodistribution.[1]
Improved Stability
The stability of the TCO group is crucial for its effective participation in the iEDDA reaction. While TCO is reactive, it can also be prone to isomerization and degradation. The PEG3 spacer can contribute to the stability of the TCO-conjugated biomolecule. For instance, a TCO-PEG3-modified goat IgG antibody demonstrated only a 10.5% loss of its reactivity towards tetrazines when stored at 4°C for four weeks.[2] This indicates that the PEGylated linker helps to maintain the integrity of the TCO moiety over time.
Accelerated Reaction Kinetics
The flexible nature of the PEG3 spacer can positively influence the kinetics of the TCO-tetrazine ligation. By reducing the entropic penalty of the reaction, the PEG3 spacer can facilitate a more favorable orientation of the reactive partners, leading to an accelerated reaction rate.[1] Studies have shown that TCO conjugates with a PEG3 spacer can achieve a second-order rate constant (k₂) of approximately 3,200 M⁻¹s⁻¹ with methyltetrazine, a significant increase compared to the approximately 1,800 M⁻¹s⁻¹ for non-PEGylated analogs.[1] This rapid kinetics is particularly advantageous when working with low concentrations of biomolecules.
Minimized Steric Hindrance
When conjugating bulky molecules such as antibodies, steric hindrance can impede the accessibility of the reactive TCO group. The PEG3 spacer acts as a flexible arm, extending the TCO moiety away from the surface of the biomolecule. This spatial separation minimizes steric interference, ensuring that the TCO group remains accessible for efficient ligation with its tetrazine partner.[3] In the context of ADCs, this is critical to prevent the TCO linker from obstructing the antigen-binding domains of the antibody.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data highlighting the advantages of incorporating a PEG3 spacer into TCO linkers.
| Property | Non-PEGylated TCO | PEG3-TCO | Benefit of PEG3 Spacer |
| Hydrophilicity (logP) | ~2.1[1] | -1.2[1] | Increased Hydrophilicity |
| Reaction Kinetics (k₂) with methyltetrazine | ~1,800 M⁻¹s⁻¹[1] | ~3,200 M⁻¹s⁻¹[1] | Accelerated Reaction Rate |
| Property | Condition | Result |
| Stability of TCO-PEG3-modified IgG | Stored at 4°C for 4 weeks | ~10.5% loss of reactivity[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of PEG3-TCO linkers.
Synthesis of TCO-PEG3-NHS Ester
This protocol describes the synthesis of a commonly used amine-reactive TCO-PEG3 linker.
Materials:
-
Carboxylic acid-PEG3-amine
-
TCO-NHS ester
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
TCO-PEG3-Amine Synthesis: Dissolve carboxylic acid-PEG3-amine in DCM. Add 2 equivalents of TCO-NHS ester and 1.5 equivalents of triethylamine. Stir the reaction mixture on ice for 16 hours.
-
Purification: Purify the reaction mixture using silica column chromatography with a DCM/methanol gradient to isolate the TCO-PEG3-amine product.
-
NHS Ester Formation: Dissolve the purified TCO-PEG3-amine in a suitable solvent and react it with N,N'-Disuccinimidyl carbonate in the presence of triethylamine overnight to form the TCO-PEG3-NHS ester.
-
Final Purification: Purify the final product using an appropriate method, such as column chromatography, to obtain the pure TCO-PEG3-NHS ester.
Characterization of PEGylated TCO Linkers and Bioconjugates
A suite of analytical techniques is employed to characterize the synthesized linkers and their bioconjugates.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the TCO-PEG3 linker and to analyze the conjugation efficiency.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized linker and the final bioconjugate, providing information on the drug-to-antibody ratio (DAR) in ADCs.
-
Size Exclusion Chromatography (SEC): SEC is used to analyze the aggregation state of the final bioconjugate, ensuring that the PEGylation has effectively prevented aggregation.[4]
-
Ion Exchange Chromatography (IEX): IEX can be used to separate different isoforms of the bioconjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC is another technique to purify and analyze PEGylated proteins.
Protein Labeling with TCO-PEG3-NHS Ester
This protocol outlines the general procedure for labeling a protein with a TCO-PEG3-NHS ester.
Materials:
-
Protein to be labeled
-
TCO-PEG3-NHS ester
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
Desalting column
Procedure:
-
Buffer Exchange: Exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-NHS ester in a water-miscible organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purification: Remove the excess, unreacted TCO-PEG3-NHS ester using a desalting column to obtain the purified TCO-labeled protein.
TCO-Tetrazine Ligation for Bioconjugation
This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., a drug, a fluorophore)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 1.5-fold) of the tetrazine component is often used.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 30-60 minutes.
-
Analysis: The progress of the reaction can be monitored by techniques such as HPLC or SDS-PAGE. The final conjugate can be purified, if necessary, using size exclusion chromatography.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships discussed in this guide.
References
(S)-TCO-PEG3-amine for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing crucial parameters such as ternary complex formation, cell permeability, and pharmacokinetic properties. (S)-TCO-PEG3-amine has emerged as a highly versatile and efficient bifunctional linker for PROTAC development. It features a strained (S)-trans-cyclooctene (TCO) moiety for bioorthogonal click chemistry, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal amine for versatile conjugation. This guide provides an in-depth overview of the application of this compound in PROTAC design and synthesis, complete with detailed experimental protocols, representative data, and workflow visualizations.
Introduction to this compound in PROTAC Design
A PROTAC molecule is comprised of three essential components: a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound linker provides a modular and robust platform for PROTAC assembly, primarily through the inverse-electron-demand Diels-Alder reaction between the TCO group and a tetrazine (Tz). This "click chemistry" approach offers several distinct advantages:
-
Bioorthogonality: The TCO-tetrazine reaction is extremely fast and highly selective, proceeding rapidly under physiological conditions without interfering with native cellular processes.
-
Modular Synthesis: It allows for a convergent synthesis strategy where the target ligand and the E3 ligase ligand can be prepared and functionalized separately before being joined in a final, high-yielding step. This is particularly advantageous for creating libraries of PROTACs with varying linker lengths, attachment points, or vector orientations.
-
Enhanced Physicochemical Properties: The PEG3 component is hydrophilic, which can improve the aqueous solubility and cell permeability of the final PROTAC molecule—common challenges in PROTAC development due to their typically high molecular weight.
-
Precise Spacing: The defined length of the PEG3 spacer helps to control the distance and orientation between the POI and the E3 ligase, which is critical for the formation of a productive ternary complex.
PROTAC Assembly and Mechanism of Action
The general workflow for assembling a PROTAC using this compound involves a "click-formed" strategy. First, the protein of interest's binding ligand (warhead) is functionalized with the this compound linker. Separately, an E3 ligase ligand is functionalized with a tetrazine moiety. The two precursors are then joined via the TCO-tetrazine cycloaddition to form the final PROTAC. This approach can even be used to form the active PROTAC in situ within cells, a strategy known as CLIPTACs (in-cell click-formed proteolysis-targeting chimeras).[1]
Caption: Modular synthesis workflow for a TCO-linked PROTAC.
Once formed, the PROTAC molecule acts catalytically to induce protein degradation. It simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a TCO-Linked PROTAC (Illustrative Example for BRD4)
This protocol outlines the modular synthesis of a BRD4-targeting PROTAC using this compound, based on the CLIPTAC strategy.[1]
Part A: Synthesis of TCO-Functionalized Warhead (e.g., TCO-JQ1)
-
Starting Materials: JQ1 carboxylic acid derivative, this compound, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and DIPEA (N,N-Diisopropylethylamine).
-
Reaction Setup: Dissolve JQ1 carboxylic acid (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the TCO-functionalized warhead.
Part B: Synthesis of Tetrazine-Functionalized E3 Ligase Ligand (e.g., Tz-Thalidomide)
-
Starting Materials: A suitable amine-functionalized thalidomide derivative, a tetrazine-NHS ester.
-
Reaction Setup: Dissolve the amine-functionalized thalidomide (1 equivalent) and tetrazine-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Coupling: Add DIPEA (2.0 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Workup and Purification: Purify the reaction mixture directly using preparative HPLC to obtain the pure tetrazine-functionalized E3 ligase ligand.
Part C: TCO-Tetrazine Click Reaction to Form Final PROTAC
-
Reaction Setup: Dissolve the TCO-functionalized warhead (Part A, 1.0 equivalent) and the tetrazine-functionalized E3 ligase ligand (Part B, 1.0 equivalent) in a suitable solvent like DMSO or a mixture of Acetonitrile/Water.
-
Ligation: Stir the solution at room temperature. The reaction is typically very fast and often complete within 30-60 minutes.
-
Monitoring and Purification: Monitor the disappearance of the characteristic pink color of the tetrazine and confirm product formation by LC-MS. The final PROTAC can be purified by preparative HPLC.
Protocol 2: Western Blot for Determination of Protein Degradation (DC₅₀/Dₘₐₓ)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375 for BRD4) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control for each PROTAC concentration. Plot the data in a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation percentage).
Quantitative Data Presentation
The efficacy of a PROTAC is defined by several key quantitative metrics. The table below presents representative data for a hypothetical BRD4-targeting PROTAC synthesized using an this compound linker, with data modeled on published findings for similar compounds.[1]
| Parameter | Description | Value |
| Target Binding (Warhead) | Binding affinity of the TCO-JQ1 moiety to the BRD4 bromodomain. | K_D = 95 nM |
| E3 Ligase Binding (Recruiter) | Binding affinity of the Tz-Thalidomide moiety to the CRBN E3 ligase. | K_D = 1.8 µM |
| DC₅₀ | The concentration of PROTAC required to induce 50% degradation of the target protein after 24 hours. | 750 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation observed. | >90% |
| Cell Line | The cellular context in which the degradation was measured. | HeLa |
Table 1: Representative quantitative data for a BRD4-targeting PROTAC utilizing a TCO-PEG3 linker.
Conclusion
This compound is a powerful and enabling tool for modern PROTAC development. Its unique combination of a bioorthogonal TCO handle, a solubilizing PEG spacer, and a versatile amine functional group facilitates a highly modular and efficient synthetic strategy. This allows researchers to rapidly assemble and test diverse PROTAC libraries, accelerating the optimization of linker composition and length to achieve potent, selective, and cell-permeable protein degraders. The "click chemistry" approach is robust and high-yielding, making it an invaluable part of the toolkit for scientists and drug developers working at the forefront of targeted protein degradation.
References
Introduction to Click Chemistry and the Rise of TCO Linkers
An In-depth Technical Guide to Click Chemistry with TCO Linkers for Researchers, Scientists, and Drug Development Professionals.
Click chemistry, a concept introduced by Karl Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1][2] These reactions are designed to be modular and proceed under mild, often aqueous, conditions, making them ideal for applications in complex biological environments.[1][2] One of the most prominent examples of click chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).[3][4][5][6] This bioorthogonal reaction has garnered significant attention due to its exceptionally fast kinetics, excellent specificity, and the absence of a need for cytotoxic catalysts like copper.[4][5][7]
TCO linkers, containing the strained trans-cyclooctene moiety, are at the forefront of this third generation of click chemistry.[5] The inherent ring strain of the TCO molecule makes it highly reactive towards the electron-deficient tetrazine ring system.[6] This reactivity allows for rapid and efficient covalent bond formation even at low concentrations of reactants, a crucial advantage for in vivo applications.[3][5][7] The TCO-tetrazine ligation is characterized by its bioorthogonality, meaning the reacting partners are mutually reactive only with each other and do not cross-react with native biological functional groups such as amines, thiols, or carboxylates.[3] This specificity ensures that the desired molecular modifications occur without disrupting the intricate cellular machinery.
The versatility of TCO linkers has led to their widespread adoption in various fields of biomedical research and drug development. Key applications include:
-
Bioconjugation: The precise and stable covalent attachment of molecules such as proteins, peptides, nucleic acids, and small molecules.[7]
-
Live-Cell Imaging: The labeling and visualization of specific biomolecules in their native cellular environment.[8][9][10]
-
Pretargeted Therapy and Imaging: A two-step approach where a TCO-modified targeting molecule (e.g., an antibody) is first administered, followed by a tetrazine-labeled therapeutic or imaging agent.
-
Drug Delivery and "Click-to-Release" Systems: The development of prodrugs that can be activated at a specific site and time through a TCO-tetrazine reaction, enabling targeted drug release.
This technical guide provides an in-depth overview of the core principles of click chemistry with TCO linkers, including quantitative data on reaction kinetics and stability, detailed experimental protocols, and visualizations of key workflows and mechanisms.
The TCO-Tetrazine Ligation: Mechanism and Kinetics
The reaction between a TCO linker and a tetrazine proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-rich TCO (dienophile) reacts with the electron-poor tetrazine (diene). This is followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine product.[4][5] The release of N₂ makes the reaction irreversible, driving it to completion.[3]
The reaction can be monitored spectroscopically by observing the disappearance of the characteristic absorbance of the tetrazine between 510 and 550 nm.[3]
Quantitative Data: Reaction Kinetics
The reaction rates of TCO-tetrazine ligations are exceptionally fast, with second-order rate constants (k₂) ranging from approximately 800 M⁻¹s⁻¹ to over 1 x 10⁶ M⁻¹s⁻¹.[3][5] The specific rate is influenced by the substituents on both the TCO and the tetrazine, as well as the reaction solvent. Generally, hydrogen-substituted tetrazines exhibit faster kinetics than methyl-substituted ones, although they may have lower stability.[5]
| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 9:1 Methanol/Water | 2000 ± 400 |
| TCO | 3-methyl-6-phenyl-1,2,4,5-tetrazine | Aqueous | ~1000 |
| TCO | Hydrogen-substituted tetrazine | Aqueous | up to 30,000 |
| sTCO | 3,6-diphenyl-s-tetrazine | Methanol | 3100 |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 366,000 ± 15,000 |
| sTCO | Water-soluble tetrazine | Water | 3,300,000 ± 40,000 |
Note: Reaction rates can vary significantly based on the specific structures of the TCO and tetrazine derivatives, as well as the experimental conditions (temperature, pH, etc.). The values presented here are for comparative purposes.
Quantitative Data: TCO Linker Stability
The stability of TCO linkers is a critical factor for their application in biological systems, particularly for in vivo studies where they may be exposed to various physiological conditions for extended periods. While highly reactive, some TCO derivatives can be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metal ions.[4] However, many commercially available TCO linkers are engineered for enhanced stability. The inclusion of PEG (polyethylene glycol) spacers can also improve the stability and solubility of TCO-conjugated molecules.[5]
| TCO Derivative | Condition | Half-life (t₁/₂) |
| TCO | PBS, pH 7.4, 37°C | Stable for weeks |
| TCO | 50% Fresh mouse serum, 37°C | ~7 hours (isomerization to CCO) |
| d-TCO | Aqueous solution, blood serum, buffered thiols | Stable |
| dcTCO | PBS, 37°C | >99% stable after 96 hours |
Note: Stability is highly dependent on the specific TCO derivative and the surrounding chemical environment.
Experimental Protocols
Protein-Protein Conjugation using TCO-NHS Ester and Tetrazine-NHS Ester
This protocol provides a general procedure for the conjugation of two proteins using TCO and tetrazine moieties.
Materials:
-
Protein 1
-
Protein 2
-
TCO-PEGn-NHS ester (e.g., TCO-PEG12-NHS ester)
-
Methyl-tetrazine-PEGn-NHS ester (e.g., methyl-tetrazine-PEG8-NHS ester)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
-
DMSO (anhydrous)
Procedure:
Part 1: Activation of Protein 1 with TCO-NHS Ester [3]
-
Dissolve 100 µg of Protein 1 in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃ to the protein solution.
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO.
-
Add 20 nmol of the TCO-PEG12-NHS ester solution to the protein mixture.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
Remove the excess, unreacted TCO-PEG12-NHS ester using a spin desalting column according to the manufacturer's instructions.
Part 2: Activation of Protein 2 with Methyl-Tetrazine-NHS Ester [3]
-
Dissolve 100 µg of Protein 2 in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃ to the protein solution.
-
Immediately before use, prepare a 10 mM stock solution of methyl-tetrazine-PEG8-NHS ester in anhydrous DMSO.
-
Add 20 nmol of the methyl-tetrazine-PEG8-NHS ester solution to the protein mixture.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
Remove the excess, unreacted methyl-tetrazine-PEG8-NHS ester using a spin desalting column.
Part 3: IEDDA Conjugation [3]
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Incubate the mixture for 1 hour at room temperature with gentle rotation.
-
The resulting protein-protein conjugate is now ready for use or further purification if necessary.
Live-Cell Imaging using TCO-Tetrazine Ligation
This protocol outlines a general procedure for labeling a TCO-modified protein on the surface of live cells with a tetrazine-fluorophore conjugate.
Materials:
-
Live cells expressing a TCO-modified surface protein
-
Cell culture medium
-
PBS
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Fluorescence microscope
Procedure:
-
Culture the cells expressing the TCO-modified protein to the desired confluency in a suitable imaging dish or plate.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.
-
Prepare a solution of the tetrazine-fluorophore conjugate in cell culture medium at the desired final concentration (typically in the low micromolar range).
-
Add the tetrazine-fluorophore solution to the cells and incubate for a short period (e.g., 5-30 minutes) at 37°C. The optimal incubation time will depend on the reaction kinetics and the desired signal-to-noise ratio.
-
Gently wash the cells three times with pre-warmed PBS to remove any unbound tetrazine-fluorophore.
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations: Workflows and Mechanisms
Bioconjugation Experimental Workflow
Caption: A typical experimental workflow for protein-protein conjugation using TCO and tetrazine linkers.
"Click-to-Release" Signaling Pathway
Caption: The "click-to-release" mechanism for targeted drug activation using TCO-tetrazine chemistry.
Antibody-Drug Conjugate (ADC) Development Workflow
Caption: A simplified workflow for the development of Antibody-Drug Conjugates (ADCs) using TCO-tetrazine click chemistry.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pennmri.org [pennmri.org]
- 9. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
(S)-TCO-PEG3-Amine in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of (S)-TCO-PEG3-amine in the development of antibody-drug conjugates (ADCs). It covers the underlying bioorthogonal chemistry, experimental protocols for conjugation and characterization, and the advantages of this linker system in creating next-generation targeted therapeutics.
Introduction: The Role of Bioorthogonal Chemistry in ADCs
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent.[1][2] The linker, which connects the antibody to the drug payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[3][4]
Traditional ADC production methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][2] This heterogeneity can lead to unpredictable efficacy and toxicity. Site-specific conjugation technologies, leveraging bioorthogonal chemistry, have emerged to address these challenges, enabling the production of homogeneous ADCs with well-defined properties.[1][2][5]
The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a premier example of a bioorthogonal "click chemistry" reaction.[6] This reaction is exceptionally fast and proceeds with high selectivity in biological systems, making it an ideal tool for ADC construction.[7] this compound is a bifunctional linker that incorporates the highly reactive TCO moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine for versatile conjugation.
The this compound Linker
This compound is a key building block in the construction of ADCs via the TCO-tetrazine ligation strategy. Its structure consists of three key components:
-
Trans-cyclooctene (TCO): The strained alkene that serves as the dienophile in the IEDDA reaction. It rapidly and specifically reacts with a tetrazine-modified payload.
-
PEG3 Spacer: A three-unit polyethylene glycol chain that enhances the hydrophilicity of the linker. This can improve the solubility and pharmacokinetic properties of the resulting ADC and provides steric separation between the antibody and the payload.[8]
-
Amine Group: A primary amine that allows for covalent attachment of the linker to the antibody or the drug payload. This is typically achieved by reaction with an activated ester (like an NHS ester) on the antibody or payload, or through amide bond formation using coupling agents.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in generating and characterizing an ADC using this compound.
Antibody Modification with (S)-TCO-PEG3-Linker
The primary amine on this compound can be used to conjugate it to an antibody through available carboxyl groups (e.g., on aspartic or glutamic acid residues) after activation, or more commonly, the amine is reacted with a payload that has been activated, and the resulting TCO-payload is then conjugated to the antibody. For site-specific conjugation, engineered cysteines or other methods are often employed. The following protocol is a representative example for site-specific conjugation using an engineered cysteine residue on an antibody, where a maleimide-functionalized TCO-PEG linker is used. A similar strategy can be adapted for amine-based conjugation.
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine residues (e.g., THIOMAB™)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
TCO-PEG3-Maleimide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns
Protocol:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature to reduce the engineered cysteine residues.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS.
-
-
TCO-Linker Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-Maleimide in DMSO.
-
Add a 20-fold molar excess of the TCO-PEG3-Maleimide solution to the reduced antibody.
-
Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle mixing.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted TCO-PEG3-Maleimide using a desalting column or size-exclusion chromatography (SEC), exchanging the final buffer to PBS.
-
The purified TCO-modified antibody is now ready for conjugation with a tetrazine-payload.
-
Conjugation of Tetrazine-Payload to TCO-Modified Antibody
Materials:
-
Purified TCO-modified antibody
-
Tetrazine-functionalized cytotoxic payload
-
PBS, pH 7.4
Protocol:
-
Prepare Reactants:
-
Dissolve the tetrazine-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in PBS to the desired concentration.
-
The TCO-modified antibody should be at a concentration of 1-5 mg/mL in PBS.
-
-
TCO-Tetrazine Ligation:
-
Add a 1.1 to 5-fold molar excess of the tetrazine-payload to the TCO-modified antibody solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Purification of the Final ADC:
-
Purify the ADC from unreacted tetrazine-payload and other small molecules using SEC or tangential flow filtration.
-
The final ADC should be stored at 4°C in a suitable buffer.
-
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the drug-linker. Different peaks correspond to different numbers of conjugated drugs. The average DAR is calculated from the weighted area of each peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most accurate DAR measurement. The antibody can be analyzed intact or after reduction into light and heavy chains. The mass difference between the unconjugated and conjugated antibody/chains reveals the number of attached drug-linkers.
-
UV-Vis Spectrophotometry: A simpler but less precise method that relies on the distinct UV absorbance of the antibody and the payload.
Quantitative Data and Performance
The use of TCO-linkers in a site-specific manner leads to ADCs with defined DAR values and excellent stability.
| Parameter | Typical Value/Result | Method of Analysis | Reference |
| Conjugation Efficiency | ~95% for TCO-PEG3-maleimide to engineered cysteines | LC-MS | [1] |
| Drug-to-Antibody Ratio (DAR) | Homogeneous species, e.g., DAR of 4.0 | LC-MS, HIC | [2] |
| In Vitro Stability | No drug release in human serum at 37°C for 24 hours | HPLC | [2] |
| Long-term Stability | Stable for 6 months in PBS at 4°C | HPLC | [2] |
| In Vivo Efficacy | Significant and sustained tumor regression in mouse xenograft models | Tumor volume measurement | [5] |
Visualizations: Workflows and Mechanisms
Experimental Workflow for ADC Synthesis
Caption: Workflow for site-specific ADC synthesis using TCO-tetrazine ligation.
General Mechanism of ADC Action
Caption: Generalized mechanism of action for an internalizing antibody-drug conjugate.
Conclusion
The use of this compound and the broader TCO-tetrazine bioorthogonal chemistry platform represents a significant advancement in the field of antibody-drug conjugates. This technology enables the precise, site-specific construction of homogeneous ADCs with desirable characteristics, including enhanced stability and a defined drug-to-antibody ratio. The rapid kinetics and high specificity of the IEDDA reaction streamline the manufacturing process and contribute to the development of safer and more effective targeted cancer therapies. As ADC technology continues to evolve, the principles and protocols outlined in this guide will be invaluable for researchers dedicated to designing the next generation of these promising therapeutics.
References
- 1. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 6. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with (S)-TCO-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the site-specific labeling of proteins with (S)-TCO-PEG3-amine. This reagent is a heterobifunctional linker that contains a trans-cyclooctene (TCO) moiety and a primary amine. The TCO group enables rapid and specific bioorthogonal conjugation to tetrazine-labeled molecules through an inverse-electron-demand Diels-Alder cycloaddition. This "click chemistry" reaction is highly efficient, proceeds under mild, physiological conditions, and does not require a catalyst, making it ideal for biological applications.[1][2] The primary amine of this compound allows for its covalent attachment to proteins, typically by targeting the carboxyl groups of aspartic and glutamic acid residues using carbodiimide chemistry. The inclusion of a polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.[2][3]
These protocols are designed to guide researchers through the process of first conjugating this compound to a protein of interest and then performing the subsequent bioorthogonal ligation with a tetrazine-containing molecule.
Data Presentation
Table 1: Key Reaction Parameters for Protein Labeling with this compound
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| This compound Molar Excess | 10 to 50-fold molar excess over protein | Optimization may be required for each specific protein. |
| EDC Molar Excess | 2-10 mM final concentration | Equilibrate to room temperature before use as it is moisture sensitive.[5][6][7] |
| Sulfo-NHS Molar Excess | 5-10 mM final concentration | Improves efficiency and stability of the active intermediate.[5][8][9] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Amine-free buffer is crucial for the activation step.[5][6] |
| Conjugation Buffer | PBS, pH 7.2-8.5 | Amine-free buffer is important to avoid competing reactions.[10] |
| Activation Reaction Time | 15-30 minutes at room temperature | |
| Conjugation Reaction Time | 2 hours at room temperature or overnight at 4°C | |
| Quenching Agent (EDC) | 2-Mercaptoethanol (20 mM final concentration) | Quenches unreacted EDC.[5][6][8] |
| Quenching Agent (NHS-ester) | Hydroxylamine (10-50 mM final concentration) or Tris buffer | Quenches unreacted NHS esters.[6][8] |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Recommended Value/Range | Notes |
| Tetrazine Molar Excess | 1.1 to 5-fold molar excess over TCO-labeled protein | A slight excess of the tetrazine probe is recommended.[11] |
| Reaction Buffer | PBS, pH 6.0-9.0 | The reaction is efficient in a broad pH range.[10] |
| Reaction Time | 30-60 minutes at room temperature | The reaction is exceptionally fast.[11] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | Unparalleled by other bioorthogonal reactions.[2][11] |
Experimental Protocols
Protocol 1: Two-Step Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry
This two-step protocol is recommended to minimize the risk of protein-protein crosslinking.[1][8][10]
Materials:
-
Protein of interest
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (for EDC): 2-Mercaptoethanol
-
Quenching Solution (for NHS-ester): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
Step 1: Activation of Protein Carboxyl Groups
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively.[5]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.[5][6]
-
Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the solution through a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of this compound to the Activated Protein
-
Immediately after purification, add a 10 to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution (for NHS-ester) to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the TCO-labeled protein from excess this compound and quenching reagent using a desalting column or dialysis against PBS.
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent probe, biotin, or another protein).
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Combine the TCO-labeled protein and the tetrazine-functionalized molecule in the Reaction Buffer. A 1.1 to 5-fold molar excess of the tetrazine molecule is recommended.[11]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
The reaction is typically high-yielding, and for many applications, no purification is necessary. If required, the conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.
Visualizations
Protein Labeling Workflow
Caption: Workflow for the two-step labeling of a protein with this compound.
TCO-Tetrazine Ligation Workflow
Caption: Schematic of the rapid TCO-tetrazine bioorthogonal ligation reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CR [thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. interchim.fr [interchim.fr]
step-by-step guide to TCO-tetrazine conjugation
Application Notes: TCO-Tetrazine Conjugation
A Step-by-Step Guide for Rapid and Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the TCO-tetrazine ligation offers a powerful tool for bioconjugation due to its exceptional speed, selectivity, and biocompatibility. This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, enables the efficient covalent bonding of molecules in complex biological environments without the need for toxic catalysts.[1][2][3]
The reaction proceeds between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This interaction forms an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable covalent bond.[4][5] This highly specific and rapid reaction is ideal for a range of applications, including antibody-drug conjugates (ADCs), live-cell imaging, and targeted drug delivery.[1]
Reaction Mechanism
The TCO-tetrazine ligation is a two-step process initiated by a [4+2] cycloaddition. The electron-deficient tetrazine acts as the diene and the electron-rich, strained TCO serves as the dienophile.[4] This is followed by the elimination of N₂ gas, which drives the reaction to completion, forming an irreversible, stable conjugate.[6]
Quantitative Data Overview
The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants that are orders of magnitude higher than other bioorthogonal reactions like copper-free click chemistry (SPAAC).[7] This allows for efficient conjugation at very low, micromolar to nanomolar, concentrations.[1]
| Parameter | Value Range | Conditions / Notes |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Varies based on the specific TCO and tetrazine derivatives used.[1][8] Hydrogen-substituted tetrazines are faster but less stable than methyl-substituted ones.[3] |
| Reactant Concentration | Nanomolar to Micromolar | The high reaction rate enables efficient labeling at low concentrations, minimizing potential cytotoxicity.[1] |
| Reaction Time | 10 - 60 minutes | Typically complete within an hour at room temperature.[2][9] |
| pH Range | 6.0 - 9.0 | The reaction is efficient across a broad range of physiological pH values.[6][9] |
| Temperature | 4°C to 37°C | Reaction proceeds well at various temperatures, including physiological conditions.[7] |
Experimental Protocols
This section provides a general, step-by-step protocol for a typical protein-protein conjugation using TCO and tetrazine derivatives functionalized with N-hydroxysuccinimide (NHS) esters for amine labeling.
Part 1: Preparation of TCO- and Tetrazine-Labeled Proteins
This initial phase involves labeling the primary amines (e.g., lysine residues) on two different proteins with TCO-NHS and Tetrazine-NHS esters, respectively.
Materials:
-
Protein 1 (to be labeled with TCO)
-
Protein 2 (to be labeled with tetrazine)
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)[2]
-
Tetrazine-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)[9]
-
Amine-free buffer (e.g., PBS, 20 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0)[9]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Spin desalting columns for purification[6]
Protocol:
-
Buffer Exchange: Prepare each protein at a concentration of 1-5 mg/mL in an amine-free buffer (pH 7.4-8.0). If the storage buffer contains primary amines like Tris or glycine, perform a buffer exchange using a spin desalting column.[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS and Tetrazine-NHS esters in anhydrous DMSO or DMF.[2][9] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[9]
-
Labeling Reaction:
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[2][9]
-
Purification: Remove excess, unreacted TCO and tetrazine reagents from their respective protein solutions using spin desalting columns or dialysis.[2] The purified, labeled proteins are now ready for conjugation.
Part 2: TCO-Tetrazine Conjugation Reaction
This phase involves mixing the two activated proteins to form the final conjugate.
Protocol:
-
Reactant Combination: Mix the purified TCO-labeled protein with the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS). A slight molar excess (e.g., 1.1 to 2.0 equivalents) of one reactant can be used to ensure the complete consumption of the other.[9]
-
Incubation: Allow the conjugation reaction to proceed for 10-60 minutes at room temperature or 30-120 minutes at 4°C.[9]
-
Analysis and Purification (Optional):
-
Storage: Store the final conjugate at 4°C or as appropriate for the specific biomolecules involved.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps from protein preparation to final conjugate analysis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. Bot Detection [iris-biotech.de]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. atto-tec.com [atto-tec.com]
- 8. Bot Detection [iris-biotech.de]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with (S)-TCO-PEG3-amine
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-TCO-PEG3-amine in live cell imaging applications. Leveraging the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) and a tetrazine, this methodology allows for the precise and efficient fluorescent labeling of biomolecules in their native cellular environment. Detailed protocols for the conjugation of this compound to proteins of interest and subsequent live cell imaging with tetrazine-functionalized fluorophores are presented. Furthermore, quantitative data on the performance of various tetrazine dyes are summarized, and key experimental workflows are visualized to facilitate experimental design and execution.
Introduction
Live cell imaging is a cornerstone of modern biological research, enabling the real-time visualization of dynamic cellular processes. A significant challenge in this field is the specific and non-perturbative labeling of target biomolecules with fluorescent probes. Bioorthogonal chemistry offers a powerful solution by employing reactions that occur rapidly and selectively within a biological system without interfering with native biochemical processes.[1]
The reaction between TCO and tetrazine is a prime example of such a bioorthogonal ligation, boasting exceptionally fast reaction kinetics and high specificity.[1][2] this compound is a versatile chemical tool that facilitates this process. It comprises three key components:
-
A trans-cyclooctene (TCO) moiety: This strained alkene serves as the reactive handle for the IEDDA reaction with a tetrazine-conjugated probe.
-
A PEG3 linker: A short, hydrophilic polyethylene glycol spacer that enhances solubility and minimizes steric hindrance.[3][4]
-
An amine group: This functional group allows for the covalent attachment of the TCO moiety to a biomolecule of interest, typically a protein, via standard bioconjugation techniques.
A particularly advantageous feature of the TCO-tetrazine reaction is its fluorogenic nature. Many tetrazine-conjugated dyes exhibit quenched fluorescence that is significantly enhanced upon reaction with a TCO, leading to a high signal-to-noise ratio and enabling no-wash imaging protocols.[5][6][7] This application note will detail the practical steps for employing this compound and tetrazine dyes for high-fidelity live cell imaging.
Data Presentation
The choice of tetrazine-conjugated fluorophore is critical for successful live cell imaging experiments. Factors to consider include the dye's spectral properties, cell permeability, and the degree of fluorescence enhancement upon reaction with TCO. The following tables summarize key quantitative data for a selection of commonly used tetrazine dyes.
Table 1: Spectroscopic Properties and Fluorescence Turn-On of Tetrazine Dyes
This table presents the absorption (λabs) and emission (λem) maxima, as well as the fluorescence turn-on factor for various tetrazine dyes after reaction with TCO*-Lysine in PBS (pH 7.4). The turn-on factor represents the fold increase in fluorescence intensity upon reaction. Data is sourced from Beliu et al., 2019.[5][7]
| Tetrazine Dye | λabs (nm) | λem (nm) | Turn-On Factor |
| Me-Tet-ATTO425 | 439 | 485 | 40 |
| Me-Tet-ATTO465 | 453 | 507 | 15 |
| Me-Tet-ATTO488 | 501 | 523 | 25 |
| H-Tet-ATTO532 | 534 | 553 | 6 |
| Me-Tet-ATTO565 | 564 | 590 | 2.5 |
| H-Tet-SiR | 652 | 672 | 4 |
| Me-Tet-ATTO655 | 663 | 682 | 2 |
| Me-Tet-ATTO680 | 680 | 698 | 1.8 |
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
The rate of the TCO-tetrazine reaction is dependent on the specific structures of the reactants. Hydrogen-substituted tetrazines generally exhibit faster kinetics than their methyl-substituted counterparts, albeit with potentially lower stability.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 6-Methyl-substituted tetrazine + TCO | ~1,000 | |
| 6-Hydrogen-substituted tetrazine + TCO | up to 30,000 |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in using this compound for live cell imaging.
Protocol 1: Conjugation of this compound to a Protein of Interest
This protocol describes the labeling of a purified protein with this compound via N-hydroxysuccinimide (NHS) ester chemistry, targeting primary amines (e.g., lysine residues).
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or a pre-activated TCO-PEG3-NHS ester
-
DMSO (Dimethyl sulfoxide)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Reagent Preparation:
-
If starting with this compound, prepare a 10 mM stock solution in anhydrous DMSO.
-
To activate the carboxylic acid of a molecule for reaction with the amine of TCO-PEG3-amine, use a 1.2-fold molar excess of EDC and NHS.
-
Alternatively, use a commercially available TCO-PEG3-NHS ester and prepare a 10 mM stock solution in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the TCO-PEG3-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove excess, unreacted TCO reagent using a desalting column equilibrated with the desired storage buffer for the protein.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Storage: Store the TCO-labeled protein at 4°C or -20°C until use.
Protocol 2: Live Cell Imaging of TCO-labeled Biomolecules
This protocol outlines the general procedure for labeling live cells expressing a TCO-functionalized biomolecule with a tetrazine-conjugated fluorescent dye.
Materials:
-
Live cells expressing the TCO-labeled protein of interest
-
Cell culture medium
-
Tetrazine-conjugated fluorescent dye (cell-permeable or impermeable, depending on the target location)
-
Live cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
Labeling Solution Preparation: Prepare a working solution of the tetrazine-conjugated dye in pre-warmed cell culture medium or imaging buffer. A typical starting concentration is 1-5 µM.[5][7][8]
-
Cell Labeling:
-
Washing (Optional): For fluorogenic probes, a washing step may not be necessary.[5][6] If background fluorescence is high, wash the cells 2-3 times with pre-warmed imaging buffer.
-
Imaging:
-
Replace the labeling solution with fresh, pre-warmed imaging buffer.
-
Mount the dish or slide on the microscope stage within the incubation chamber.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows.
Caption: Experimental workflow for live cell imaging.
Caption: Labeling and tracking of a cell surface receptor.
Conclusion
The use of this compound in conjunction with tetrazine-functionalized fluorophores provides a robust and versatile platform for live cell imaging. The bioorthogonality and rapid kinetics of the TCO-tetrazine ligation, coupled with the fluorogenic properties of many tetrazine dyes, enable the specific and high-contrast visualization of cellular components and processes in real-time. The protocols and data presented in this application note serve as a valuable resource for researchers seeking to implement this powerful technology in their studies of cellular dynamics, protein trafficking, and other fundamental biological questions.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. interchim.fr [interchim.fr]
- 3. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of TCO-Conjugated Proteins by Size Exclusion Chromatography (SEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has become an invaluable tool in drug development and proteomics, enabling the precise conjugation of molecules to proteins. The reaction between trans-cyclooctene (TCO) and tetrazine is a prime example of a fast and highly specific bioorthogonal ligation, often used to create antibody-drug conjugates (ADCs) and other functionalized proteins.[1][2] Following the conjugation reaction, a critical step is the purification of the TCO-conjugated protein to remove unreacted starting materials, byproducts, and aggregates. Size Exclusion Chromatography (SEC) is a robust and widely used method for this purpose, separating molecules based on their hydrodynamic radius.[3][4] This application note provides a detailed protocol for the purification of TCO-conjugated proteins using SEC, along with expected outcomes and troubleshooting.
Principle of Size Exclusion Chromatography
Size Exclusion Chromatography, also known as gel filtration, separates molecules in solution based on their size.[3][4][5] The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute from the column first.[4][6] Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[4][6] This technique is particularly well-suited for separating monomeric conjugated proteins from aggregates and smaller, unreacted components.[7][8]
Experimental Protocols
This section details the methodology for purifying a TCO-conjugated protein using SEC.
Materials and Equipment
-
TCO-conjugated protein solution: Crude reaction mixture post-conjugation.
-
SEC Column: Appropriate for the molecular weight of the target protein (e.g., columns with a fractionation range of 10,000 to 650,000 Da for antibodies).[5]
-
Liquid Chromatography System: HPLC or FPLC system with a UV detector.
-
Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer. For hydrophobic conjugates, the mobile phase may need optimization.[7][9]
-
Syringes and Filters: For sample preparation.
-
Fraction Collector: To collect purified protein fractions.
Protocol
-
System Preparation:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved. A typical flow rate for analytical columns is 0.5-1.0 mL/min.[10]
-
-
Sample Preparation:
-
Centrifuge the crude TCO-conjugated protein solution at 14,000 x g for 10 minutes to remove any large precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
SEC Purification:
-
Inject an appropriate volume of the filtered sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume to avoid overloading.[3]
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the different peaks observed in the chromatogram. Typically, the first major peak corresponds to aggregates, the second to the monomeric conjugated protein, and subsequent peaks to smaller molecules.[7][9]
-
-
Fraction Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the protein in each fraction.
-
Pool the fractions containing the purified monomeric TCO-conjugated protein.
-
Measure the final concentration of the purified protein.
-
Data Presentation
A successful purification will result in a chromatogram with well-resolved peaks. The primary peak of interest is the monomeric TCO-conjugated protein.
| Parameter | Pre-Purification (Crude) | Post-Purification (Pooled Fractions) |
| Protein Concentration (mg/mL) | 1.5 | 0.8 |
| Purity by SEC (%) | 75% (Monomer) | >95% (Monomer) |
| Aggregate Content (%) | 20% | <5% |
| Low Molecular Weight Impurities (%) | 5% | Not Detected |
Troubleshooting
-
Peak Tailing: TCO-conjugated proteins can be more hydrophobic than their unconjugated counterparts, leading to interactions with the column matrix and causing peak tailing.[9] To mitigate this, consider adding an organic modifier (e.g., 5-15% isopropanol or acetonitrile) or arginine to the mobile phase.[7][9][11]
-
Poor Resolution: If peaks are not well-separated, optimizing the flow rate (lower flow rates generally improve resolution) or using a longer column can help.[3][4] Ensure the column is appropriate for the size of your protein.[3][5]
-
Low Recovery: This may be due to nonspecific binding of the protein to the column matrix. Modifying the mobile phase composition (e.g., adjusting salt concentration or pH) can help reduce these interactions.[10][11]
Conclusion
Size Exclusion Chromatography is an effective method for the purification of TCO-conjugated proteins, yielding a product with high purity and homogeneity. Careful optimization of the mobile phase and column selection is crucial, especially when dealing with hydrophobic conjugates, to achieve the best separation results. The protocol provided in this application note serves as a comprehensive guide for researchers in the field of bioconjugation and drug development.
References
- 1. escholarship.org [escholarship.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 5. waters.com [waters.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Protocol for Amine-Reactive Labeling of Antibodies with (S)-TCO-PEG3-amine
This application note provides a detailed protocol for the conjugation of (S)-TCO-PEG3-amine to antibodies via N-hydroxysuccinimide (NHS) ester chemistry. The resulting TCO-labeled antibody can be used in bioorthogonal click chemistry applications, such as cell imaging and antibody-drug conjugation.
Introduction
Bioorthogonal chemistry provides a powerful tool for the specific labeling of biomolecules in complex biological systems. The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity.[1] This protocol details the labeling of antibodies with a TCO moiety using (S)-TCO-PEG3-NHS ester, which reacts with primary amines, primarily the ε-amino group of lysine residues, on the antibody to form a stable amide bond.[2][3] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and minimizes steric hindrance.[4][5]
Materials and Reagents
-
Antibody of interest (free of amine-containing stabilizers like BSA, gelatin, or Tris)
-
(S)-TCO-PEG3-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[2][3]
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment[6][7]
-
Spectrophotometer
Experimental Protocol
Antibody Preparation
Prior to labeling, it is crucial to ensure the antibody is in an amine-free buffer. If the antibody solution contains stabilizers like bovine serum albumin (BSA), glycine, or Tris, they must be removed as they will compete with the antibody for reaction with the NHS ester.[6]
-
If necessary, purify the antibody using a suitable method such as affinity chromatography or buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[8] A concentration of 2.5 mg/mL is a good starting point.[2]
Preparation of (S)-TCO-PEG3-NHS Ester Stock Solution
The (S)-TCO-PEG3-NHS ester is moisture-sensitive and should be handled accordingly.[6]
-
Allow the vial of (S)-TCO-PEG3-NHS ester to equilibrate to room temperature before opening to prevent condensation.[6]
-
Prepare a 10 mM stock solution by dissolving the required amount of (S)-TCO-PEG3-NHS ester in anhydrous DMSO or DMF.[2][3] For example, to prepare 100 µL of a 10 mM solution, dissolve the appropriate mass of the ester in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and used immediately.[9]
Antibody Labeling Reaction
The degree of labeling (DOL), which is the number of TCO molecules per antibody, can be controlled by adjusting the molar ratio of the TCO-reagent to the antibody.[6][7]
-
Calculate the volume of the 10 mM (S)-TCO-PEG3-NHS ester stock solution needed to achieve the desired molar excess. A molar ratio of TCO-reagent to antibody between 5:1 and 20:1 is a common starting point.[6][7]
-
While gently vortexing the antibody solution, add the calculated volume of the TCO-reagent stock solution in a dropwise manner.[2]
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[6]
Purification of the TCO-Labeled Antibody
It is essential to remove the unreacted (S)-TCO-PEG3-NHS ester and any reaction byproducts.
-
Equilibrate a desalting column with Purification Buffer (PBS, pH 7.4) according to the manufacturer's instructions.[6]
-
Apply the reaction mixture to the equilibrated column.
-
Elute the TCO-labeled antibody with the Purification Buffer. The labeled antibody will elute in the void volume.
-
Alternatively, the conjugate can be purified by dialysis against PBS.
Characterization of the TCO-Labeled Antibody
-
Concentration Determination: Measure the absorbance of the purified TCO-labeled antibody at 280 nm (A280) using a spectrophotometer to determine the protein concentration.[6][7]
-
Degree of Labeling (DOL) (Optional): The DOL can be determined using various methods, including reacting the TCO-antibody with a tetrazine-fluorophore conjugate and measuring the absorbance of the fluorophore.[10]
Data Presentation
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1-10 mg/mL | [8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | [2][3] |
| TCO-Reagent Stock Solution | 10 mM in anhydrous DMSO or DMF | [2][3] |
| Molar Ratio (TCO:Antibody) | 5:1 to 20:1 | [6][7] |
| Reaction Time | 1 hour at room temperature or 2 hours on ice | [6] |
| Purification Method | Size Exclusion Chromatography or Dialysis | [6][7] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Bioorthogonal reaction between a TCO-labeled antibody and a tetrazine probe.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. vectorlabs.com [vectorlabs.com]
- 5. escholarship.org [escholarship.org]
- 6. furthlab.xyz [furthlab.xyz]
- 7. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bidmc.org [bidmc.org]
- 10. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing ELISA: Enhanced Sensitivity and Covalent Immobilization with (S)-TCO-PEG3-amine
Application Note
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique in biomedical research and diagnostics. However, limitations in sensitivity can hinder the detection of low-abundance biomarkers. This application note describes a powerful strategy to significantly enhance ELISA performance by employing the bioorthogonal click chemistry reaction between (S)-TCO-PEG3-amine and tetrazine. This approach enables the covalent, site-specific immobilization of capture antibodies onto the ELISA plate surface, leading to a more robust and sensitive assay.
The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and highly specific bioorthogonal reaction that proceeds efficiently in aqueous environments without the need for catalysts.[1][2][3][4] this compound is a heterobifunctional linker that contains a reactive amine group for conjugation to antibodies and a TCO moiety for the click reaction.[5][6] The inclusion of a hydrophilic PEG3 spacer minimizes steric hindrance and reduces non-specific binding.[5]
This method offers a significant advantage over traditional passive adsorption of antibodies to ELISA plates, which can lead to random orientation and denaturation of the antibody, thereby reducing its antigen-binding capacity. By covalently attaching TCO-modified antibodies to a tetrazine-coated surface, a higher density of properly oriented antibodies can be achieved, resulting in a substantial increase in assay sensitivity.[1][7] Studies have shown that this technique can increase ELISA sensitivity by up to 12-fold.[1][7]
Key Benefits:
-
Increased Sensitivity: Achieve lower limits of detection (LOD) and quantification (LOQ) for your target analyte.[1][8]
-
Covalent and Stable Immobilization: Creates a robust and stable antibody coating on the ELISA plate.[1]
-
Oriented Antibody Binding: Promotes a higher density of active, antigen-binding antibodies.
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes background signal.
-
Versatile Platform: Applicable to various sandwich ELISA formats.
Quantitative Data Summary
The following table summarizes the improvement in ELISA sensitivity observed when using the TCO-tetrazine click chemistry approach for antibody immobilization compared to standard passive adsorption. The data is based on the detection of carcinoembryonic antigen (CEA).
| Parameter | Standard ELISA (Passive Adsorption) | TCO-Tetrazine ELISA | Fold Improvement |
| Limit of Detection (LOD) | 7.47 ± 0.41 ng/mL | 0.60 ± 0.06 ng/mL | 12.4-fold[8] |
Experimental Protocols
This section provides detailed protocols for the preparation of TCO-modified antibodies and the subsequent use in a sandwich ELISA with tetrazine-coated plates.
Part 1: Preparation of TCO-Modified Capture Antibody
This protocol describes the conjugation of this compound to a capture antibody containing primary amines (e.g., lysine residues). To link the amine on the TCO-PEG3-amine to the antibody, it is typically first modified to an NHS ester.
Materials:
-
Capture Antibody (e.g., anti-CEA)
-
(S)-TCO-PEG3-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Desalting Spin Columns
-
Amicon Ultra Centrifugal Filter Units (or similar)
Protocol:
-
Antibody Preparation:
-
If the antibody solution contains interfering substances like BSA, glycine, or Tris, purify the antibody using an appropriate method (e.g., protein A/G chromatography or centrifugal filtration).
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-PEG3-NHS Ester Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of (S)-TCO-PEG3-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved TCO-PEG3-NHS Ester to the antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C, with gentle mixing.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted TCO-PEG3-NHS Ester using a desalting spin column according to the manufacturer's instructions.
-
Concentrate the TCO-modified antibody using a centrifugal filter unit if necessary.
-
-
Characterization and Storage:
-
Determine the concentration of the TCO-modified antibody using a spectrophotometer (A280).
-
The degree of labeling (DOL) can be determined if a fluorescently tagged tetrazine is available.
-
Store the TCO-modified antibody at 4°C for short-term use or at -20°C for long-term storage. Avoid buffers containing azides or thiols.
-
Part 2: Sandwich ELISA with TCO-Modified Antibody and Tetrazine-Coated Plates
This protocol outlines the steps for performing a sandwich ELISA using the prepared TCO-modified capture antibody.
Materials:
-
Tetrazine-coated ELISA plates (prepared by coating with Tz-BSA or by chemical modification of aminated plates)[1][7]
-
TCO-Modified Capture Antibody (from Part 1)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen Standard and Samples
-
Biotinylated Detection Antibody
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 1 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate Reader
Protocol:
-
Immobilization of TCO-Modified Capture Antibody:
-
Dilute the TCO-modified capture antibody to the desired concentration (e.g., 1-10 µg/mL) in a suitable buffer (e.g., PBS).
-
Add 100 µL of the diluted antibody solution to each well of the tetrazine-coated ELISA plate.
-
Incubate for at least 2 hours at room temperature to allow the click reaction to occur.[1]
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Antigen Incubation:
-
Prepare serial dilutions of the antigen standard and dilute the samples as required.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.[1]
-
Wash the plate 3 times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding antigen concentrations.
-
Determine the concentration of the antigen in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for TCO-Tetrazine based ELISA.
Signaling Pathway Analogy
This diagram illustrates the logical progression of the key molecular interactions in the TCO-enhanced ELISA, analogous to a signaling cascade.
Caption: Molecular interaction cascade in the assay.
References
- 1. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. Bot Detection [iris-biotech.de]
- 5. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the creation of ADCs using trans-cyclooctene (TCO) linkers, a key tool in bioorthogonal click chemistry.
The inverse electron demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine is an exceptionally fast and specific bioorthogonal reaction, allowing for the efficient conjugation of payloads to antibodies under mild, physiological conditions.[1][2] This "click chemistry" approach offers several advantages, including high reaction rates, excellent chemoselectivity, and the absence of a need for a catalyst, which preserves the integrity of the biological components.[1] These characteristics make TCO-tetrazine ligation an ideal strategy for the development of next-generation ADCs, including those with innovative "click-to-release" drug delivery mechanisms.[3]
This guide will cover the essential steps for creating and characterizing TCO-linked ADCs, from the initial antibody modification to the final in vitro evaluation.
Experimental Workflows
Overall Workflow for TCO-ADC Synthesis and Characterization
Caption: General workflow for the synthesis, purification, and characterization of a TCO-linked ADC.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the creation and performance of TCO-linked ADCs.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO and Tetrazine | > 800 | [1] |
| TCO and Tetrazine | 1 - 1 x 10⁶ | [2] |
Table 2: Typical Drug-to-Antibody Ratios (DAR) for ADCs
| Conjugation Method | Typical DAR Range | Analytical Method(s) | Reference(s) |
| Cysteine-linked | 2 - 8 | HIC, RP-HPLC, MS | [4][5] |
| Lysine-linked | 0 - 8 (heterogeneous) | UV-Vis, MS | [6] |
| Site-specific (example) | ~4.0 | HIC, MS | [7] |
Experimental Protocols
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the conjugation of a TCO linker to an antibody via reaction with primary amines on lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Reaction buffer: Sodium bicarbonate buffer (0.1 M, pH 8.3) or PBS (pH 7.4)
-
Solvent for TCO-linker: Anhydrous DMSO
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Quenching solution: Tris buffer (1 M, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the reaction buffer to the antibody solution to achieve the desired final pH (typically 8.3 for NHS ester reactions).
-
Add a 5-20 molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
(Optional) Add Tris buffer to a final concentration of 50 mM to quench any unreacted TCO-NHS ester. Incubate for 15 minutes at room temperature.
-
-
Purification:
Protocol 2: Bioorthogonal Ligation of Drug-Tetrazine to TCO-Modified Antibody
This protocol details the iEDDA reaction between the TCO-modified antibody and a tetrazine-functionalized drug.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Drug-tetrazine conjugate
-
Reaction buffer: PBS (pH 7.4)
-
Solvent for drug-tetrazine: DMSO or other suitable organic solvent
-
Purification column: SEC column
Procedure:
-
Reactant Preparation:
-
Dissolve the drug-tetrazine conjugate in a minimal amount of a compatible organic solvent to the desired stock concentration.
-
-
Ligation Reaction:
-
Add a 1.5-5 molar excess of the drug-tetrazine solution to the TCO-modified antibody.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) or by LC-MS.[2]
-
-
Purification:
-
Purify the resulting ADC from excess drug-tetrazine and reaction byproducts using an SEC column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the ADC.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[4][5][10][11]
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.[12][13][14][15]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions. Include untreated control wells.
-
Incubate for a period relevant to the drug's mechanism of action (typically 72-96 hours for tubulin inhibitors).[12]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value.
-
Signaling Pathway
Mechanism of Action of MMAE-Containing ADCs
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.[16][][18]
Caption: Mechanism of action of an MMAE-containing ADC.
Conclusion
The use of TCO linkers in conjunction with tetrazine ligation provides a powerful and versatile platform for the development of novel antibody-drug conjugates. The protocols and data presented in this document offer a comprehensive guide for researchers in this field. The high efficiency and specificity of the iEDDA reaction, coupled with the ability to precisely control the conjugation process, will undoubtedly contribute to the advancement of next-generation targeted therapies. Careful characterization of the resulting ADCs, including DAR, stability, and in vitro potency, is crucial for the successful translation of these promising therapeutics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. agilent.com [agilent.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
Application Notes and Protocols for (S)-TCO-PEG3-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-TCO-PEG3-amine in targeted drug delivery systems. The protocols outlined below are intended to serve as a guide for the conjugation of this compound to targeting moieties and therapeutic agents, as well as for the in vitro and in vivo evaluation of the resulting drug delivery systems.
This compound is a heterobifunctional linker that plays a crucial role in advanced drug delivery strategies.[1] It features a trans-cyclooctene (TCO) group for bioorthogonal click chemistry and a primary amine for conjugation to various molecules.[1] The TCO moiety reacts with tetrazine-functionalized molecules via an inverse electron demand Diels-Alder (IEDDA) cycloaddition, a reaction known for its exceptionally fast kinetics and biocompatibility, making it ideal for in vivo applications.[2][3] The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance.[3]
This linker is particularly valuable for two key applications in targeted drug delivery:
-
Pre-targeted Drug Delivery: In this two-step approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-labeled therapeutic agent is administered, which then rapidly "clicks" with the TCO-modified targeting molecule at the disease site, minimizing off-target toxicity.
-
Antibody-Drug Conjugates (ADCs) with "Click-to-Release" Functionality: this compound can be used to attach a prodrug to an antibody. The TCO-caged drug can then be released at the tumor site upon administration of a tetrazine-containing activator molecule.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for drug delivery systems utilizing TCO-PEG linkers. These values are compiled from various studies and are intended to provide a general reference. Actual results will vary depending on the specific molecules and experimental conditions used.
Table 1: In Vivo Tumor Uptake of TCO-Modified Targeting Moieties and Tetrazine-Labeled Payloads
| Targeting Moiety | TCO-to-Antibody Ratio | Payload | Time Post-Injection of Payload | Tumor Uptake (%ID/g) | Reference |
| anti-CA19.9 mAb (5B1) | Not Specified | 177Lu-DOTA-PEG7-Tz | 4 h | 4.6 ± 0.8 | [6] |
| anti-CA19.9 mAb (5B1) | Not Specified | 177Lu-DOTA-PEG7-Tz | 120 h | 16.8 ± 3.9 | [6] |
| anti-HER2 mAb (7C2) | 6:1 | 111In-DOTA-Tz | 48 h | ~15 | [7] |
| anti-CD44v6 mAb (U36) | 27:1 | [89Zr]Zr-DFO-PEG5-Tz | 72 h | 6.1 ± 1.1 | [8] |
| anti-CD44v6 mAb (U36) | 6:1 | [89Zr]Zr-DFO-PEG5-Tz | 72 h | 17.1 ± 3.0 | [8] |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: In Vitro Cytotoxicity of TCO-Based Drug Delivery Systems
| Cell Line | Targeting Agent | Drug | System | IC50 | Reference |
| NCI-N87 (HER2+) | Trastuzumab | DXd | Antibody-ADC Click | ~0.1 µg/mL | [9] |
| A431 (HER2-) | Cetuximab | DXd | Antibody-ADC Click | ~1 µg/mL | [9] |
| Human Colorectal Cancer Cells | anti-TAG72 Diabody | MMAE | Tz-ADC + TCO activator | 0.67 nM | [10] |
IC50 values represent the concentration of the drug delivery system required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound
This protocol describes the formation of an amide bond between a drug containing a carboxylic acid group and the primary amine of this compound using EDC/NHS chemistry.
Materials:
-
Drug with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Purification system: HPLC or column chromatography
Procedure:
-
Activation of the Drug:
-
Dissolve the carboxylic acid-containing drug in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the drug solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in DMF or DMSO.
-
Add the solution of this compound (1.0-1.2 equivalents) to the activated drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the drug-(S)-TCO-PEG3-amine conjugate using reverse-phase HPLC or silica gel column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and NMR.
-
Protocol 2: Conjugation of a TCO-Drug Conjugate to an Antibody
This protocol outlines the modification of an antibody with a TCO-drug conjugate that has been functionalized with an NHS ester.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-drug conjugate with an NHS ester group
-
Anhydrous DMSO
-
Reaction buffer: PBS, pH 8.0-8.5
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting columns)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the TCO-drug-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5-20 fold molar excess of the TCO-drug-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted TCO-drug-NHS ester by size-exclusion chromatography using a desalting column.
-
-
Characterization (Determination of Drug-to-Antibody Ratio - DAR):
-
The DAR can be determined using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[11][]
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[]
-
Mass Spectrometry: LC-MS analysis of the intact or reduced ADC can provide a detailed profile of the drug distribution and an accurate average DAR.[1][13]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of a targeted drug delivery system using an MTT assay.[14][15][16]
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (low or no antigen expression)
-
Complete cell culture medium
-
ADC or pre-targeted system components
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC or the components of the pre-targeted system in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted drug delivery system. Include untreated cells as a control.
-
For pre-targeted systems, incubate the cells with the TCO-modified antibody for a defined period, wash the cells, and then add the tetrazine-drug conjugate.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value.
-
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for pre-targeted drug delivery using TCO-tetrazine ligation.
Caption: "Click-to-release" mechanism for ADCs using TCO-tetrazine chemistry.
Caption: Experimental workflow for the synthesis and evaluation of a TCO-based ADC.
References
- 1. agilent.com [agilent.com]
- 2. interchim.fr [interchim.fr]
- 3. conju-probe.com [conju-probe.com]
- 4. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hpst.cz [hpst.cz]
- 13. sciex.com [sciex.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation of Oligonucleotides with (S)-TCO-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of oligonucleotides with (S)-TCO-PEG3-amine. This process is a cornerstone of modern bioconjugation strategies, enabling the precise and efficient labeling of oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. The protocols outlined below detail the chemical basis of the conjugation, step-by-step procedures for synthesis and purification, and workflows for downstream applications, including cellular imaging and proximity ligation assays (PLA).
Introduction to TCO-Tetrazine Click Chemistry
The bioconjugation strategy described herein leverages the power of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz). This reaction is exceptionally fast, with second-order rate constants exceeding 800 M⁻¹s⁻¹, and proceeds with high specificity under biocompatible conditions (aqueous buffer, physiological pH, and room temperature) without the need for a toxic copper catalyst.[1]
The this compound linker is a heterobifunctional molecule. The TCO group provides the reactive handle for the click reaction with a tetrazine-modified molecule of interest. The primary amine allows for covalent attachment to an oligonucleotide, typically through the formation of a stable amide bond with a carboxylated oligonucleotide. The PEG3 (triethylene glycol) spacer enhances water solubility and reduces steric hindrance.
Bioconjugation of this compound to a Carboxylated Oligonucleotide
The primary method for conjugating this compound to an oligonucleotide involves the use of a carboxylated oligonucleotide. The carboxyl group is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a more stable and amine-reactive NHS ester, which then readily reacts with the primary amine of the this compound linker to form a stable amide bond.
Experimental Protocol: EDC/NHS-mediated Conjugation
This protocol details the two-step process for conjugating this compound to a 5'-carboxylated oligonucleotide.
Materials:
-
5'-Carboxyl-modified oligonucleotide
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Nuclease-free water
-
Dimethylsulfoxide (DMSO), anhydrous
-
Desalting columns
Procedure:
Step 1: Activation of the Carboxylated Oligonucleotide
-
Resuspend the 5'-carboxyl-modified oligonucleotide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO at a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the oligonucleotide solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation with this compound
-
Dissolve the this compound in Coupling Buffer.
-
Add a 20-fold molar excess of the this compound solution to the activated oligonucleotide reaction mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
Step 3: Purification of the TCO-Oligonucleotide Conjugate
-
Purify the TCO-oligonucleotide conjugate from excess reagents and unconjugated oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and potentially at a wavelength corresponding to the TCO group if it has a distinct absorbance, though this is often not significant.
-
Collect the fractions corresponding to the conjugated product. The conjugate will typically have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the TCO linker.
-
Lyophilize the purified fractions to obtain the TCO-oligonucleotide conjugate as a dry powder.
Step 4: Characterization
-
Confirm the identity and purity of the TCO-oligonucleotide conjugate using mass spectrometry (MALDI-TOF or ESI-MS).[2] The expected mass will be the sum of the oligonucleotide mass and the mass of the this compound linker minus the mass of water.
-
Assess the purity of the conjugate by analytical RP-HPLC or capillary electrophoresis.
Quantitative Data Summary
The efficiency of the EDC/NHS conjugation can be influenced by several factors, including the purity of the reagents, buffer conditions, and the specific oligonucleotide sequence. While precise yields can vary, the following table provides expected outcomes based on typical results for similar bioconjugation reactions.
| Parameter | Expected Value | Method of Analysis |
| Conjugation Efficiency | > 70% | RP-HPLC, Mass Spectrometry |
| Final Yield (after purification) | 30-50% | UV-Vis Spectroscopy (A260) |
| Purity | > 95% | Analytical RP-HPLC, Capillary Electrophoresis |
Application: Proximity Ligation Assay (PLA) for EGFR Signaling Pathway Analysis
TCO-modified oligonucleotides are powerful tools for studying protein-protein interactions within signaling pathways using proximity ligation assays (PLAs). In a PLA, two primary antibodies recognizing different target proteins are each linked to an oligonucleotide. If the target proteins are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification, generating a fluorescent signal.
This protocol describes a workflow for using TCO-conjugated antibodies to investigate the interaction between the Epidermal Growth Factor Receptor (EGFR) and the growth factor receptor-bound protein 2 (Grb2), a key interaction in the EGFR signaling cascade that leads to the activation of the Ras-MAPK pathway.[3][4]
Experimental Workflow: EGFR-Grb2 Interaction PLA
Caption: Workflow for Proximity Ligation Assay.
Detailed Protocol: EGFR-Grb2 PLA
Materials:
-
TCO-conjugated anti-EGFR antibody
-
TCO-conjugated anti-Grb2 antibody
-
Tetrazine-modified oligonucleotide A (complementary to a ligation probe)
-
Tetrazine-modified oligonucleotide B (complementary to a ligation probe)
-
PLA ligation and amplification reagents (commercial kits available)
-
Cells expressing EGFR and Grb2 (e.g., A431 cells)
-
EGF (Epidermal Growth Factor)
-
Cell culture medium, serum, and supplements
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed A431 cells on coverslips and culture overnight. Stimulate cells with EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR signaling. Include an unstimulated control.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of TCO-conjugated anti-EGFR and anti-Grb2 antibodies diluted in blocking buffer overnight at 4°C.
-
Click Reaction: Wash the cells with PBS. Incubate with a mixture of tetrazine-oligonucleotide A and tetrazine-oligonucleotide B in a suitable reaction buffer for 1-2 hours at 37°C.[5]
-
Ligation: Wash the cells. Add the ligation mix containing ligase and connector oligonucleotides and incubate for 30 minutes at 37°C.
-
Amplification: Wash the cells. Add the amplification mix containing polymerase and fluorescently labeled probes and incubate for 90-120 minutes at 37°C.
-
Imaging: Wash the cells, mount the coverslips with DAPI-containing mounting medium, and visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an EGFR-Grb2 interaction.
EGFR Signaling Pathway
Caption: Simplified EGFR Signaling Pathway.
Application: Live-Cell Imaging with TCO-Oligonucleotides
TCO-modified oligonucleotides can be used for live-cell imaging of specific cellular components or processes. For example, a TCO-modified antisense oligonucleotide can be designed to bind to a specific mRNA sequence. Subsequent addition of a cell-permeable, fluorogenic tetrazine probe will result in a "click" reaction and fluorescence signal at the location of the target mRNA.
Experimental Workflow: Live-Cell mRNA Imaging
Caption: Live-Cell mRNA Imaging Workflow.
Detailed Protocol: Live-Cell mRNA Imaging
Materials:
-
TCO-modified antisense oligonucleotide targeting a specific mRNA
-
Cell-permeable, fluorogenic tetrazine probe (fluorescence is quenched until it reacts with TCO)
-
Live-cell imaging medium
-
Transfection reagent suitable for oligonucleotides
-
Cells expressing the target mRNA
-
Live-cell imaging microscope with appropriate filters
Procedure:
-
Cell Culture: Seed cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Transfection: Transfect the cells with the TCO-modified antisense oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for a sufficient time (e.g., 4-24 hours) to allow the oligonucleotide to enter the cells and hybridize with the target mRNA.
-
Imaging: Replace the cell culture medium with live-cell imaging medium containing the fluorogenic tetrazine probe at an optimized concentration.
-
Live-Cell Imaging: Immediately begin imaging the cells using a live-cell fluorescence microscope. The fluorescence signal will appear and intensify at the subcellular location of the target mRNA as the click reaction proceeds.
These protocols and workflows provide a solid foundation for researchers to utilize this compound for the bioconjugation of oligonucleotides and their application in advanced biological research. Optimization of specific reaction conditions and concentrations may be necessary depending on the specific oligonucleotide sequence, target molecule, and cell type used.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alphathera.com [alphathera.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in TCO-Tetrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in TCO-tetrazine ligation reactions.
Troubleshooting Guide
Question: My TCO-tetrazine reaction has a low or no yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in TCO-tetrazine reactions can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify the Integrity and Stability of Your Reactants
The stability of both the trans-cyclooctene (TCO) and tetrazine derivatives is critical for a successful ligation.
-
TCO Instability: TCOs, especially highly strained derivatives, can be prone to isomerization to the less reactive cis-cyclooctene form. This can be accelerated by exposure to thiols or certain metals. Some TCO derivatives are also susceptible to deactivation upon long-term storage[1].
-
Recommendation: Whenever possible, use freshly prepared or properly stored TCO reagents. If you suspect degradation, consider purifying the TCO derivative before use. For applications requiring long-term stability in a cellular environment, more resilient parent TCOs may be more suitable than highly strained versions[1].
-
-
Tetrazine Instability: Tetrazine stability is influenced by its substituents and the reaction environment. Electron-withdrawing groups that increase reactivity can sometimes decrease stability in aqueous media due to susceptibility to nucleophilic attack[2]. Some tetrazines, particularly hydrogen-substituted ones, exhibit lower stability compared to their methyl-substituted counterparts[3].
-
Recommendation: For reactions in aqueous or biological media, consider using more stable tetrazine derivatives, such as methyl-substituted tetrazines[3]. Prepare tetrazine solutions fresh, especially if they are known to be less stable. You can monitor tetrazine stability by observing the characteristic pink color or by UV-Vis spectroscopy (absorbance at ~520 nm)[4].
-
Step 2: Optimize Reaction Conditions
The reaction environment plays a crucial role in the efficiency of the TCO-tetrazine ligation.
-
pH: The optimal pH range for TCO-tetrazine reactions is generally between 6 and 9[5]. Deviations outside this range can affect the stability of the reactants and the reaction rate. For some specific reactions, such as those involving vinylboronic acids, the pH can significantly influence the reaction rate by favoring the formation of a more reactive boronate anion at higher pH[1].
-
Recommendation: Ensure your reaction buffer is within the optimal pH range. If you are working with pH-sensitive biomolecules, select a buffer that is compatible with both your molecules and the click chemistry.
-
-
Solvent: While the TCO-tetrazine reaction can be performed in a variety of organic and aqueous solvents, the reaction rate can be significantly influenced by the solvent choice[5][6]. Diels-Alder reactions, including the inverse-electron-demand Diels-Alder (IEDDA) reaction of TCO and tetrazine, are often accelerated in aqueous solutions[6].
-
Recommendation: If you are experiencing low yields in an organic solvent, consider switching to an aqueous buffer or a mixed aqueous/organic solvent system. Be aware that the correlation of reaction rates between different solvents is not always straightforward[6].
-
-
Concentration: While TCO-tetrazine reactions are known for their fast kinetics even at low concentrations, extremely low reactant concentrations can still lead to slow reaction progress and incomplete conversion[7].
-
Recommendation: If possible, increase the concentration of your reactants. For protein conjugations, a concentration of 1-5 mg/mL is often recommended[8].
-
-
Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in unreacted starting material.
-
Recommendation: A slight excess (e.g., 1.05-1.5 molar equivalents) of one reagent is often used to drive the reaction to completion[8]. The choice of which reagent is in excess may depend on factors like cost, stability, or ease of removal of the unreacted species.
-
Step 3: Evaluate Reactant Structure and Steric Hindrance
The structure of your TCO and tetrazine derivatives can have a significant impact on reaction kinetics and yield.
-
Electronic Effects: The reactivity of the TCO-tetrazine pair is governed by an inverse-electron-demand Diels-Alder (IEDDA) mechanism. This means that electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine will generally increase the reaction rate[9].
-
Recommendation: If your reaction is slow, consider using a more reactive TCO (e.g., a more strained derivative) or a more reactive tetrazine (e.g., one with electron-withdrawing substituents)[9].
-
-
Steric Hindrance: Bulky substituents on either the TCO or the tetrazine can sterically hinder the approach of the reaction partners, leading to a decrease in the reaction rate and potentially lower yields[10][11]. This can be a particular issue when labeling large biomolecules like antibodies, where the TCO or tetrazine moiety may be located in a sterically congested environment[12].
Troubleshooting Workflow
Here is a decision tree to guide you through the troubleshooting process:
Caption: A troubleshooting decision tree for low-yield TCO-tetrazine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a TCO-tetrazine reaction?
A1: Typically, a slight molar excess of one of the reactants is used to ensure the complete conversion of the limiting reagent. A common recommendation is to use 1.05 to 1.5 molar equivalents of the tetrazine reagent for every 1 mole equivalent of the TCO-containing molecule, or vice versa[8]. The choice of which component to use in excess often depends on the specific application, the cost of the reagents, and the ease of removal of the excess reactant during purification.
Q2: How can I monitor the progress of my TCO-tetrazine reaction?
A2: The progress of the reaction can be conveniently monitored by the disappearance of the characteristic pink or red color of the tetrazine. Quantitatively, this can be followed by UV-Vis spectroscopy, as tetrazines have a distinct absorbance peak around 520-540 nm which disappears upon reaction[1][5]. For more detailed analysis, techniques like HPLC and LC-MS can be used to track the consumption of reactants and the formation of the product.
Q3: My TCO-labeled antibody shows low conjugation efficiency. What could be the problem?
A3: Low conjugation efficiency with TCO-labeled antibodies can be due to several factors. One common issue is the "masking" of the TCO group, where the hydrophobic TCO moiety interacts with the antibody surface, making it inaccessible for reaction[12]. This is different from TCO degradation. Another possibility is steric hindrance if the TCO is attached to a sterically crowded region of the antibody.
To troubleshoot this, consider the following:
-
Use a Linker: Introduce the TCO to the antibody via a hydrophilic linker, such as a PEG spacer. This can prevent the TCO from being buried within the antibody and improve its accessibility[12].
-
Purification: Ensure that your antibody is pure (>95%) before conjugation, as impurities can compete for labeling. Also, be mindful of buffer components like Tris or glycine which contain primary amines and can interfere with NHS-ester based labeling of the antibody[8].
-
Antibody Concentration: For efficient labeling, it is recommended to use an antibody solution with a concentration of at least 0.5-1 mg/mL[8].
Q4: What is the difference in reactivity between methyl-substituted and hydrogen-substituted tetrazines?
A4: Generally, hydrogen-substituted tetrazines are more reactive than their methyl-substituted counterparts. However, this increased reactivity often comes at the cost of lower stability, especially in aqueous environments[3].
-
Methyl-substituted tetrazines: Offer a good balance of high stability and fast reaction kinetics, making them a suitable choice for many applications, including protein labeling[3].
-
Hydrogen-substituted tetrazines: Provide extremely fast reaction rates, which can be advantageous for in vivo imaging or reactions at very low concentrations, but their lower stability needs to be taken into account[3].
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Various TCO-Tetrazine Pairs in Different Solvents.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 19.1 |
| d-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 520 |
| s-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 3100 |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 |
| s-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25 | 3,300,000 |
| axTCO-PEG₄ | 4-substituted phenyltetrazines | DPBS | 37 | 20,000 - 130,000 |
| axTCO-PEG₄ | 5-substituted phenyltetrazines | DPBS | 37 | 70,000 - 110,000 |
| axTCO-PEG₄ | 6-substituted phenyltetrazines | DPBS | 37 | 25,000 - 80,000 |
| TCO-PEG₄ | mTz-pSar20 | PBS | 37 | 463 |
| TCO-pSar66 | HELIOS 347Me | PBS | 37 | 1806 |
Data compiled from multiple sources[6][13][14][15]. d-TCO: dioxolane-fused TCO; s-TCO: cyclopropane-fused TCO; axTCO: axial TCO isomer; DPBS: Dulbecco's Phosphate-Buffered Saline; pSar: polysarcosine.
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer.
| Tetrazine Derivative | Buffer | Temperature (°C) | Stability after 12h |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37 | 15-40% remaining |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37 | 15-40% remaining |
| Pyridyl tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37 | >75% remaining |
| Phenyl tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37 | >75% remaining |
Data from[1].
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol provides a general guideline for conjugating two proteins using TCO-tetrazine chemistry[5][8].
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
Part A: Labeling Protein 1 with TCO
-
Prepare a solution of Protein 1 in the reaction buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the Protein 1 solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove the excess, unreacted TCO reagent using a spin desalting column.
Part B: Labeling Protein 2 with Tetrazine
-
Repeat steps 1-6 from Part A, using Protein 2 and the methyl-tetrazine-PEG-NHS ester.
Part C: TCO-Tetrazine Ligation
-
Determine the concentrations of the TCO-labeled Protein 1 and the tetrazine-labeled Protein 2.
-
Mix the two labeled proteins in a 1:1 molar ratio.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
The resulting protein-protein conjugate is now ready for purification by size-exclusion chromatography if necessary, or for direct use in downstream applications.
Protocol 2: Cell Labeling with a TCO-modified Biomolecule and a Tetrazine-Fluorophore
This protocol describes a general procedure for labeling cells that have been modified with a TCO-containing molecule with a subsequent tetrazine-functionalized fluorescent probe[16].
Materials:
-
TCO-labeled cells in a suitable buffer (e.g., PBS, HBSS) or cell growth medium (e.g., DMEM)
-
ATTO-tetrazine fluorescent probe
-
DMSO
-
PBS or HBSS for washing
Procedure:
-
Prepare a 0.5 - 1 mM stock solution of the ATTO-tetrazine probe in DMSO.
-
Dilute the tetrazine stock solution in the cell buffer or medium to a final concentration of 1-3 µM.
-
Add the diluted tetrazine solution to the TCO-labeled cells.
-
Incubate for 10-30 minutes at a suitable temperature (4°C, 25°C, or 37°C, depending on the application).
-
After the incubation, wash the cells 2-3 times with PBS or HBSS to remove any excess, unreacted tetrazine probe. For fluorogenic tetrazine probes, this washing step may be omitted.
-
The cells are now fluorescently labeled and ready for imaging.
Visualizations
Caption: Mechanism of the TCO-tetrazine ligation reaction.
Caption: Factors influencing the rate of TCO-tetrazine reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 8. interchim.fr [interchim.fr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 15. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 16. atto-tec.com [atto-tec.com]
Technical Support Center: Optimizing TCO Ligation
Welcome to the technical support center for trans-cyclooctene (TCO) ligation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TCO ligation experiments for consistent and high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TCO-tetrazine ligation?
The TCO-tetrazine ligation is robust and proceeds efficiently over a broad pH range, typically between pH 6 and 9.[1] For applications involving the conjugation of proteins or other biomolecules, a near-neutral pH is often favored to maintain their stability and activity. For labeling primary amines (e.g., lysine residues) with TCO-NHS esters, the reaction is most efficient at a pH of 7-9.[2][3]
Q2: Which buffers are recommended for TCO ligation?
Phosphate-buffered saline (PBS) is a commonly used and effective buffer for TCO ligation in biological applications.[1][3] Other suitable amine-free buffers include:
Q3: Are there any buffers or reagents I should avoid?
Yes. When labeling molecules using N-hydroxysuccinimide (NHS) esters (e.g., TCO-NHS ester), it is critical to avoid buffers containing primary amines. These amines will compete with the intended target for reaction with the NHS ester, significantly reducing labeling efficiency. Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][3]
Q4: Does TCO ligation require a catalyst?
No, TCO-tetrazine ligation is a bioorthogonal reaction that does not require a metal catalyst (like copper) or other activators.[1][4][5] This is a key advantage for biological applications, as it avoids the cytotoxicity associated with catalysts.[4][5]
Q5: My ligation yield is low. What are the common causes and how can I troubleshoot it?
Low ligation yield can stem from several factors. Refer to the troubleshooting section below for a systematic approach to identifying and solving the issue. Key areas to investigate include:
-
Suboptimal Buffer Conditions: Ensure the pH is within the optimal range (6-9) and that the buffer does not contain interfering substances like primary amines.
-
Reagent Quality and Stoichiometry: Use high-quality reagents and optimize the molar ratio of TCO to tetrazine. A slight excess (1.1 to 2.0 molar equivalents) of one reagent can drive the reaction to completion.[3]
-
Hydrolysis of NHS Ester: If you are labeling a biomolecule with a TCO-NHS ester, ensure the ester has not hydrolyzed. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid moisture.[3]
-
Reaction Time and Temperature: While the reaction is fast, ensure sufficient incubation time. Reactions are typically complete within 10-60 minutes at room temperature.[3]
Data Presentation: Reaction Parameter Tables
The following tables summarize key quantitative parameters for planning and optimizing your TCO ligation experiments.
Table 1: Recommended Buffer Conditions
| Parameter | Recommended Range/Value | Compatible Buffers | Incompatible Buffers (for NHS esters) |
|---|
| pH | 6.0 - 9.0[1][3] | PBS, HEPES, Borate, Carbonate[3] | Tris, Glycine[2][3] |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| Temperature | Room Temperature (20-25°C) or 4°C[1][3] | Lower temperatures may require longer incubation times.[3] |
| Reaction Time | 10 - 120 minutes[2][3] | Reaction is often complete in under 60 minutes at room temperature.[2][3] |
| Molar Ratio | 1.1 - 2.0 equivalents of excess reagent[3] | The limiting reagent should be reacted with a slight excess of the other to ensure complete conjugation. |
| Solvent | Aqueous buffers, organic solvents (e.g., DMF, DMSO)[1][6] | The reaction is versatile and works in a variety of solvent systems. |
Visual Guides and Workflows
Reaction Mechanism
The TCO-tetrazine ligation is a catalyst-free click chemistry reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. A highly strained trans-cyclooctene (TCO) dienophile reacts rapidly and specifically with an electron-deficient tetrazine (Tz) diene. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.[1][4]
Caption: The TCO-tetrazine inverse-electron-demand Diels-Alder reaction pathway.
Experimental Workflow for Buffer Optimization
Optimizing buffer conditions is crucial for achieving maximal ligation efficiency, especially when working with sensitive biomolecules. This workflow provides a systematic approach to screening and selecting the best buffer for your specific application.
Caption: A systematic workflow for optimizing TCO ligation buffer conditions.
Troubleshooting Guide
When encountering issues such as low or no product formation, this decision tree can help diagnose the potential cause.
Caption: A decision tree for troubleshooting common TCO ligation issues.
Experimental Protocols
Protocol: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol provides a general framework for conjugating two proteins using TCO and tetrazine derivatives.
Materials:
-
Protein-A and Protein-B
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO to 10 mM)
-
Tetrazine-PEG-NHS Ester (dissolved in anhydrous DMSO to 10 mM)
-
Reaction Buffer: 1x PBS, pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns
Procedure:
Part 1: Labeling Protein-A with TCO
-
Prepare Protein-A at a concentration of 1-5 mg/mL in Reaction Buffer.
-
Add a 10- to 20-fold molar excess of TCO-PEG-NHS ester solution to the protein solution. The exact excess may require optimization.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[2][3]
-
Remove excess, unreacted TCO reagent using a spin desalting column, exchanging the buffer back into the Reaction Buffer.
Part 2: Labeling Protein-B with Tetrazine
-
Repeat steps 1-5 using Protein-B and the Tetrazine-PEG-NHS ester.
Part 3: TCO-Tetrazine Ligation
-
Determine the concentrations of the TCO-labeled Protein-A and the Tetrazine-labeled Protein-B.
-
Mix the two labeled proteins in the Reaction Buffer. A 1:1 molar ratio is a good starting point, but optimization may be required.
-
Allow the ligation reaction to proceed for 60 minutes at room temperature.[2]
-
The final conjugate is now ready for downstream purification (e.g., via size-exclusion chromatography) or direct use in your application.
References
(S)-TCO-PEG3-amine storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (S)-TCO-PEG3-amine, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in a desiccated environment and protected from light.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound. For long-term storage, keeping the compound as a solid in a freezer at -20°C is recommended, where it can be stable for at least 14 months.[1]
Q2: What is the appearance and solubility of this compound?
A2: this compound is typically a colorless to slightly yellow oil.[1][2] It is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).[1][3] The polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.[3]
Q3: What is the primary application of this compound?
A3: this compound is a heterobifunctional linker primarily used in bioconjugation and click chemistry.[1][2] Its trans-cyclooctene (TCO) group reacts with tetrazine-modified molecules via a highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) cycloaddition.[1] The amine group allows for its conjugation to biomolecules or surfaces containing carboxylic acids or activated esters (e.g., NHS esters).[4]
Q4: How stable is the TCO group?
A4: The TCO group is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols (e.g., DTT, mercaptoethanol) and over extended periods.[5] Some highly reactive TCO derivatives can also be prone to deactivation upon long-term storage. Therefore, it is not recommended for long-term storage after being dissolved.[5] The stability of the TCO group can be influenced by its stereochemistry (axial vs. equatorial) and the presence of adjacent functional groups.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₂N₂O₅ | [1] |
| Molecular Weight | 344.23 g/mol | [1] |
| Appearance | Colorless to slightly yellow oil | [1][2] |
| Storage Temperature | -20°C | [1][4] |
| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | [1][3] |
Table 2: Stability and Reactivity of TCO Derivatives
| Condition | Observation | Reference(s) |
| Isomerization | ||
| In PBS (pD 7.4) | No isomerization or decomposition of d-TCO (20 mM) noted after 14 days. | [1] |
| In the presence of thiols (30 mM mercaptoethanol) | s-TCO was found to isomerize. | [1] |
| In 50% fresh mouse serum at 37°C | TCO almost completely converted to the cis-isomer within 7 hours. | |
| Reactivity (Second-Order Rate Constants, k₂) | ||
| d-TCO with a water-soluble tetrazine in water at 25°C | 366,000 M⁻¹s⁻¹ | [2] |
| s-TCO with 3,6-diphenyl-s-tetrazine in MeOH at 25°C | 3100 M⁻¹s⁻¹ (160 times faster than trans-cyclooctene) | [6] |
| Axial 5-hydroxy-TCO with a tetrazine derivative | 80,200 M⁻¹s⁻¹ | [6] |
| Equatorial 5-hydroxy-TCO with a tetrazine derivative | Faster than the axial diastereomer | [6] |
Experimental Protocols
Protocol: Conjugation of this compound to a Carboxylated Biomolecule using EDC/NHS Chemistry
This protocol describes the two-step activation of a carboxyl group on a biomolecule (e.g., protein, antibody) with EDC and Sulfo-NHS, followed by conjugation to the amine group of this compound.
Materials:
-
Biomolecule with carboxyl groups
-
This compound
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Biomolecule Preparation:
-
Dissolve the carboxylated biomolecule in Activation Buffer. The concentration should typically be 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the biomolecule solution. A 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the biomolecule is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Adjust the pH of the activated biomolecule solution to 7.2-8.5 by adding Coupling Buffer.
-
Immediately add the desired molar excess of the this compound solution to the activated biomolecule. A 10-50 fold molar excess is a common starting range.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Troubleshooting Guide
Problem 1: Low or No Conjugation of this compound to the Biomolecule
| Possible Cause | Solution |
| Inactive EDC/Sulfo-NHS | EDC and Sulfo-NHS are moisture-sensitive. Prepare fresh solutions immediately before use. Store stock powders in a desiccator. |
| Suboptimal pH for Activation/Coupling | The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction with the primary amine of this compound is optimal at pH 7.2-8.5. Ensure the pH is adjusted accordingly for each step. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the amine on this compound for reaction with the activated carboxyl groups. Use amine-free buffers for the conjugation reaction. |
| Steric Hindrance | The PEG3 spacer is designed to reduce steric hindrance, but for very large or complex biomolecules, a longer PEG spacer may be necessary. Consider using a linker with a longer PEG chain. |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis. Perform the conjugation step immediately after activation and at a slightly basic pH to favor the amidation reaction over hydrolysis. |
Problem 2: Low or No Reactivity of the TCO Group in a Subsequent Click Reaction
| Possible Cause | Solution |
| Isomerization of TCO to CCO | The trans-isomer can convert to the unreactive cis-isomer. This is accelerated by the presence of thiols. Avoid reducing agents like DTT or mercaptoethanol during and after conjugation if possible. If a reducing agent is necessary, perform the TCO-tetrazine ligation step before introducing the thiol. |
| Degradation of the TCO Moiety | Prolonged storage of the this compound solution or the TCO-conjugated biomolecule can lead to degradation. Use freshly prepared solutions and store conjugates appropriately (typically at 4°C for short-term and -20°C or -80°C for long-term). |
| Suboptimal Reaction Conditions for TCO-Tetrazine Ligation | While the reaction is generally fast and efficient, ensure the reaction is performed in a suitable buffer (e.g., PBS, pH 6.5-7.5) and for a sufficient amount of time (typically 30-60 minutes at room temperature). |
Visualizations
Caption: Troubleshooting workflow for low or no conjugation of this compound.
Caption: Simplified HER2 signaling pathway.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid aggregation of TCO-labeled proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and mitigate the aggregation of trans-cyclooctene (TCO)-labeled proteins during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my TCO-labeled protein aggregating?
Aggregation of TCO-labeled proteins is a common issue that can arise from several factors related to both the protein itself and the labeling process. The primary cause is often an increase in the hydrophobicity of the protein conjugate. The TCO moiety is hydrophobic, and its covalent attachment to the protein surface can expose or create hydrophobic patches that promote self-association and aggregation.
Other contributing factors include:
-
Chemical Modifications : The labeling process itself can introduce chemical modifications beyond the intended TCO attachment, which may alter the protein's structure and stability.
-
Buffer Conditions : Suboptimal buffer conditions such as pH, ionic strength, and the absence of stabilizing excipients can lead to aggregation. Proteins are least soluble when the buffer pH is equal to their isoelectric point (pI).
-
High Protein Concentration : High concentrations of the labeled protein can exceed its solubility limit, promoting aggregation.
-
Physical Stress : Agitation, multiple freeze-thaw cycles, and high temperatures can denature the protein, exposing hydrophobic cores and leading to aggregation.
-
Purity : The presence of impurities or preexisting aggregates in the protein solution can act as seeds for further aggregation.
Q2: How can I proactively prevent aggregation during the TCO-labeling workflow?
Preventing aggregation starts with careful planning and execution of the labeling and purification steps.
-
Use a PEG Spacer : Incorporate a hydrophilic polyethylene glycol (PEG) spacer between the TCO moiety and the reactive group (e.g., NHS ester). This increases the water solubility of the label and reduces aggregation of the final conjugate. It also provides a flexible connection that minimizes steric hindrance.
-
Optimize Labeling Ratio : Use the lowest possible molar excess of the TCO-NHS ester reagent that still provides the desired degree of labeling. A 20-fold molar excess is a common starting point, but this can often be optimized. Over-labeling can significantly increase surface hydrophobicity.
-
Control Reaction Conditions : Perform the labeling reaction at room temperature for 30-60 minutes. Ensure the protein concentration is between 1-5 mg/mL in a suitable buffer (e.g., phosphate buffer) at a pH of 7-9 for NHS ester reactions.
-
Immediate Purification : Remove excess, unreacted TCO reagent immediately after the reaction is complete using desalting columns or size exclusion chromatography (SEC).
Q3: What buffer additives or excipients can I use to prevent or reverse aggregation?
Several classes of additives can be included in your buffers to enhance the stability of TCO-labeled proteins.
-
Amino Acids : Arginine and glycine are known to increase protein solubility and reduce aggregation. Arginine is particularly effective at solubilizing proteins by interacting with aromatic residues.
-
Sugars and Polyols : Sugars like sucrose and trehalose, or polyols like glycerol and sorbitol, are cryoprotectants and stabilizers that work by being preferentially excluded from the protein surface, which strengthens the protein's hydration shell.
-
Surfactants : Low concentrations of non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80, Poloxamer 188) can prevent aggregation by binding to hydrophobic patches on the protein surface, thereby preventing self-association and adsorption to container surfaces.
-
Reducing Agents : For proteins with surface-exposed cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.
Q4: What are the best practices for storing TCO-labeled proteins?
Proper storage is critical for maintaining the stability and functionality of your TCO-labeled protein.
-
Temperature : For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.
-
Cryoprotectants : Add a cryoprotectant like glycerol (10-20%) to the storage buffer before freezing to prevent aggregation during the freeze-thaw process.
-
Concentration : Store the protein at a reasonably low concentration. If a high concentration is necessary, the inclusion of stabilizing excipients is crucial.
-
Buffer : Ensure the storage buffer has a pH that is at least one unit away from the protein's pI and contains appropriate stabilizers.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting aggregation issues with your TCO-labeled protein.
Issue: Visible Precipitate or Cloudiness After Labeling/Purification
| Potential Cause | Recommended Solution |
| Over-labeling | Decrease the molar excess of the TCO-NHS ester reagent in the labeling reaction. Perform a titration to find the optimal ratio. |
| Hydrophobicity of TCO | Use a TCO-labeling reagent that incorporates a hydrophilic PEG spacer (e.g., TCO-PEG4-NHS). |
| Suboptimal Buffer pH | Adjust the buffer pH to be at least 1 unit above or below the protein's isoelectric point (pI). |
| High Protein Concentration | Dilute the protein immediately after elution from the purification column. Perform labeling and purification at a lower protein concentration (e.g., 1-2 mg/mL). |
Issue: Gradual Aggregation During Storage
| Potential Cause | Recommended Solution |
| Improper Storage Temp. | Aliquot the purified protein into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C. |
| Freeze-Thaw Stress | Add a cryoprotectant such as glycerol to a final concentration of 10-20% before freezing. |
| Oxidation | If the protein contains cysteines, add a reducing agent like TCEP (0.1-0.5 mM) to the storage buffer. |
| Buffer Instability | Exchange the protein into a well-characterized stability buffer containing excipients like arginine, sucrose, or a non-ionic surfactant. |
Data on Stabilizing Excipients
The following table summarizes common excipients used to prevent protein aggregation and their typical working concentrations.
| Excipient Class | Example | Typical Concentration | Primary Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 250 mM | Increases solubility, suppresses aggregation. |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Preferential exclusion, vitrification. |
| Polyols | Glycerol, Sorbitol | 10 - 20% (v/v) | Cryoprotectant, preferential exclusion. |
| Surfactants | Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Prevents surface adsorption and shields hydrophobic patches. |
| Reducing Agents | TCEP | 0.1 - 0.5 mM | Prevents intermolecular disulfide bond formation. |
Experimental Protocols
Protocol 1: TCO-PEG4-NHS Ester Labeling of an Antibody
This protocol describes the labeling of a lysine residue on an antibody with a TCO-moiety containing a hydrophilic PEG spacer to reduce the risk of aggregation.
-
Buffer Exchange : Prepare the antibody at 2 mg/mL in a reaction buffer (e.g., 1x PBS, pH 7.4). If the stock buffer contains primary amines (e.g., Tris), exchange the antibody into the reaction buffer using a desalting column.
-
Reagent Preparation : Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction : Add a 20-fold molar excess of the 10 mM TCO-PEG4-NHS ester solution to the antibody solution.
-
Incubation : Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching (Optional) : To stop the reaction, you can add a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 5 minutes.
-
Purification : Immediately purify the labeled antibody from the excess, unreacted TCO reagent.
-
Method : Use a desalting spin column or size exclusion chromatography (SEC).
-
Elution Buffer : Elute the labeled antibody into a storage buffer (e.g., PBS, pH 7.4 with 0.02% Tween-20).
-
-
Characterization : Determine the degree of labeling (DOL) and check for aggregation using UV-Vis spectroscopy and dynamic light scattering (DLS) or analytical SEC.
-
Storage : Add glycerol to a final concentration of 20%, aliquot, and store at -80°C.
Diagrams
Caption: Workflow for TCO-labeling of proteins to minimize aggregation.
Caption: Troubleshooting logic for addressing protein aggregation issues.
strategies to enhance the efficiency of TCO conjugation
Welcome to the technical support center for TCO (trans-cyclooctene) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your TCO conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of tetrazine to TCO for efficient conjugation?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-containing molecule relative to the TCO-containing molecule. A common starting point is a 1.1 to 2.0 molar equivalent of the tetrazine reagent to 1 molar equivalent of the TCO-labeled species[1]. For protein-protein conjugations, a 2 to 5-fold molar excess of the tetrazine-labeled protein over the TCO-labeled protein can be used[2]. The optimal ratio may vary depending on the specific reactants and reaction conditions, so empirical testing is recommended.
Q2: What are the ideal reaction conditions (pH, temperature, time) for TCO-tetrazine ligation?
A2: TCO-tetrazine conjugation is known for its rapid kinetics under mild, physiological conditions[3]. The reaction is typically performed in aqueous buffers such as PBS at a pH range of 6-9[4]. Room temperature is usually sufficient for the reaction to proceed to completion within 10-60 minutes[1]. For more dilute samples or less reactive partners, the incubation time can be extended, or the temperature can be slightly elevated (e.g., 37°C) to facilitate the reaction[2].
Q3: How can I improve the reactivity of TCO conjugated to my antibody or protein?
A3: A common issue is the "masking" of TCO moieties due to hydrophobic interactions with the antibody or protein, rendering them non-reactive[5]. To mitigate this, incorporating a hydrophilic linker, such as polyethylene glycol (PEG), between the TCO and the biomolecule can significantly improve reactivity[5][6][7]. The PEG linker helps to extend the TCO group away from the protein surface, preventing it from being buried within hydrophobic domains[5][6].
Q4: My TCO-modified molecule seems to be unstable. What could be the cause and how can I prevent it?
A4: The primary mechanism of TCO deactivation is isomerization from the reactive trans-isomer to the unreactive cis-isomer[8]. This can be promoted by factors such as exposure to thiols or certain components in cell culture media[9]. To enhance stability, consider using more stable TCO derivatives, such as d-TCO, which show improved stability in aqueous solutions and in the presence of thiols[10][11]. For long-term storage, protecting TCO reagents as silver(I) metal complexes can greatly extend their shelf-life[8][9].
Q5: What are some common pitfalls when using NHS-ester chemistry to attach TCO to a protein?
A5: N-hydroxysuccinimide (NHS) esters are sensitive to moisture and can readily hydrolyze, becoming non-reactive[1][7]. To avoid this, ensure that the NHS-TCO reagent is equilibrated to room temperature before opening to prevent moisture condensation[1]. Use anhydrous solvents like DMSO or DMF to prepare stock solutions immediately before use[1][2]. Additionally, ensure your protein buffer is free of primary amines (e.g., Tris, glycine), as these will compete with the desired reaction[2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | Hydrolyzed NHS-ester reagent: The TCO-NHS ester was exposed to moisture before or during the reaction. | Allow the reagent vial to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents (DMSO, DMF) for stock solutions.[1][2] |
| Presence of primary amines in the buffer: Buffers containing Tris or glycine will compete with the target amine groups on the protein. | Perform a buffer exchange into an amine-free buffer, such as PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4), before labeling.[2] | |
| "Masked" TCO groups: The hydrophobic TCO moiety is buried within the protein, making it inaccessible to the tetrazine. | Use a TCO reagent with a hydrophilic linker, like PEG, to increase its exposure and reactivity.[5][6][7] | |
| Isomerization of TCO: The reactive trans-cyclooctene has isomerized to the unreactive cis-form. | Use freshly prepared or properly stored TCO reagents. Consider using more stable TCO derivatives if working in environments with high thiol concentrations.[8][10] | |
| High Background or Non-Specific Labeling | Excess unconjugated TCO or tetrazine: Residual, unreacted labeling reagents are present in the final sample. | Purify the conjugated product using size-exclusion chromatography, spin desalting columns, or dialysis to remove excess reagents.[2] |
| Side reactions of tetrazine: Some tetrazines can have off-target reactivity, although this is generally low. | Ensure the use of a high-quality tetrazine reagent. If background persists, consider screening different tetrazine derivatives. | |
| Poor Reproducibility | Inconsistent reagent concentration: Inaccurate measurement of TCO or tetrazine reagents. | Prepare fresh stock solutions and accurately determine their concentrations. |
| Variability in protein modification: The degree of TCO labeling on the protein is inconsistent between batches. | Carefully control the molar excess of the TCO-NHS ester and the reaction time during the initial labeling step. Characterize the degree of labeling if possible. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL using a desalting column[2].
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF[2].
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the TCO-NHS ester to the protein solution. The required excess depends on the protein concentration (use a higher excess for lower protein concentrations)[1].
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice[1][2].
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes[1][2].
-
Purification: Remove the excess, unreacted TCO reagent by size-exclusion chromatography or dialysis[2].
Protocol 2: General Procedure for TCO-Tetrazine Ligation
-
Prepare Reactants: Have the TCO-labeled molecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Mixing: Add the tetrazine-containing sample to the TCO-containing sample. A 1.1 to 2.0 molar excess of the tetrazine reagent is recommended[1].
-
Incubation: Allow the reaction to proceed for 10-60 minutes at room temperature[1]. Incubation at 4°C may require 30-120 minutes[1]. The reaction progress can be monitored by the disappearance of the tetrazine's color or by following the absorbance between 510 and 550 nm[4].
-
Purification (Optional): If necessary, the final conjugate can be purified to remove any remaining unreacted components.
Visual Guides
Caption: General workflow for TCO conjugation.
Caption: Troubleshooting flowchart for TCO conjugation.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
dealing with steric hindrance in TCO-tetrazine ligation
Welcome to the technical support center for TCO-tetrazine ligation. This guide provides answers to frequently asked questions and troubleshooting advice to help you overcome common challenges during your experiments, with a focus on addressing issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the TCO-tetrazine ligation?
The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes.[1] It is a type of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine.[2][3] This reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly without the need for a catalyst.[2][3][4] The only byproduct of this irreversible reaction is nitrogen gas.[3][4]
Q2: What are the main factors influencing the reaction rate?
The reaction rate is primarily influenced by the electronic properties and steric accessibility of the TCO and tetrazine. Generally, the reaction is faster with:
-
Electron-poor tetrazines: Attaching electron-withdrawing groups to the tetrazine ring lowers its LUMO energy, accelerating the reaction.[4][5][6]
-
Electron-rich TCOs: Adding electron-donating groups to the TCO moiety can increase the reaction rate.[6]
-
Strained dienophiles: The high ring strain of TCO is a major reason for its high reactivity compared to less strained alkenes.[6]
-
Minimal steric hindrance: Bulky substituents on either the TCO or the tetrazine can slow down the reaction by impeding the approach of the reactants.[6]
Q3: How does steric hindrance affect the TCO-tetrazine ligation?
Steric hindrance occurs when bulky groups on the TCO or tetrazine molecules physically obstruct the reaction sites. This can significantly decrease the reaction rate by making it more difficult for the diene (tetrazine) and dienophile (TCO) to achieve the necessary transition state geometry for the cycloaddition to occur. In general, smaller substituents on the tetrazine lead to a more reactive compound.[6]
Q4: When should I be concerned about steric hindrance?
You should consider the potential for steric hindrance when:
-
You are labeling large biomolecules like antibodies or proteins, where the conjugation site may be in a sterically crowded environment.
-
Your TCO or tetrazine derivatives contain bulky functional groups or linkers.
-
You observe significantly slower reaction rates than expected based on the electronic properties of your reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low product yield | Steric Hindrance: Bulky groups on the reactants are preventing the ligation. | • Choose less hindered reagents: Opt for TCO and tetrazine derivatives with smaller substituents. For instance, monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) are typically more reactive than those with methyl or phenyl substituents.[6]• Use a longer spacer arm: Incorporating a flexible linker (e.g., PEG) between your molecule of interest and the TCO or tetrazine can increase accessibility.[2]• Optimize reaction conditions: Increase the reaction time or temperature (if compatible with your sample). |
| Incorrect Reagent Choice: The electronic properties of the TCO and tetrazine are not well-matched. | • Use a more reactive tetrazine: Select a tetrazine with electron-withdrawing groups to accelerate the kinetics.[4][5][6]• Use a more strained TCO: More strained TCO derivatives generally exhibit faster reaction rates. | |
| Reagent Degradation: The NHS-ester used for labeling may have hydrolyzed, or the tetrazine may have degraded. | • Prepare fresh solutions: NHS-esters are moisture-sensitive, so prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[7]• Check tetrazine stability: Some highly reactive tetrazines have limited stability in aqueous media.[2][8] | |
| Suboptimal Reaction Conditions: The pH or buffer composition is not ideal. | • Maintain optimal pH: The reaction is generally efficient between pH 6 and 9.[3]• Avoid interfering substances: Ensure your buffer is free of components that could react with your reagents. | |
| Slow reaction rate | Steric Hindrance: As described above. | • See solutions for "No or very low product yield" related to steric hindrance. |
| Low Reagent Concentration: The concentration of one or both reactants is too low. | • Increase concentration: If possible, increase the concentration of one or both reactants. The TCO-tetrazine ligation is a second-order reaction, so the rate is dependent on the concentration of both components. | |
| Low Temperature: The reaction is being performed at a low temperature. | • Increase temperature: If your sample is stable at higher temperatures, increasing the reaction temperature can improve the rate. |
Impact of Substituents on Reaction Kinetics
The choice of substituents on both the tetrazine and TCO can have a dramatic impact on the reaction rate. The following table summarizes the second-order rate constants for various TCO and tetrazine pairs.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 (±15,000) | [8] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | [2] |
| DHP₂ | TCO-PEG₄ | 69,400 | [8] |
| Methyl-substituted tetrazine | TCO | ~1,000 | [2] |
| Phenyl-substituted tetrazine | TCO | ~800-30,000 | [2] |
| 2-pyridyl-substituted tetrazine | TCO | 620 | [8] |
| Phenyl-substituted tetrazine | TCO | 100 | [8] |
Note: Reaction conditions such as solvent and temperature can affect the rate constants.
Experimental Protocols
General Protocol for TCO-Tetrazine Ligation
This protocol provides a general guideline for labeling a protein with a tetrazine and subsequently reacting it with a TCO-modified molecule.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
TCO-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Derivatization with Tetrazine-NHS Ester: a. Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF immediately before use.[7] b. Add the Tetrazine-NHS ester stock solution to your protein solution. The molar excess of the NHS ester will depend on the protein concentration. For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[7] c. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[7] d. Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[7] e. Remove excess, unreacted tetrazine using a spin desalting column.[7]
-
TCO-Tetrazine Ligation: a. Add the TCO-functionalized molecule to the solution containing the tetrazine-labeled protein. A 1.1 to 2.0 molar excess of the less critical component is recommended.[7] b. Incubate the reaction for 10-60 minutes at room temperature. If incubating at 4°C, extend the time to 30-120 minutes.[7] c. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the tetrazine absorbance around 520-540 nm.[3] d. The resulting conjugate is now ready for purification or downstream applications.
Visualizations
The Impact of Steric Hindrance
Caption: Steric hindrance in TCO-tetrazine ligation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TCO-tetrazine ligation.
References
- 1. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Non-Specific Binding of TCO-Conjugated Molecules
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize non-specific binding of TCO (trans-cyclooctene)-conjugated molecules in bioorthogonal chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of TCO-tetrazine chemistry?
Non-specific binding refers to the undesirable adhesion of TCO-conjugated molecules to surfaces or biomolecules other than their intended tetrazine-labeled target[1]. This can be caused by various interactions, including hydrophobic and electrostatic forces, leading to high background signals and reduced assay sensitivity[1][2]. In live-cell imaging, for instance, excess probes can lead to strong background fluorescence, potentially obscuring the true signal from the target of interest[3].
Q2: What are the primary causes of non-specific binding with TCO-conjugated molecules?
The primary causes of non-specific binding include:
-
Hydrophobic Interactions: The inherent hydrophobicity of the TCO moiety can cause it to interact with hydrophobic regions of proteins or other biomolecules, leading to its sequestration and non-specific adhesion[4][5][6]. This is a significant factor, as many TCOs conjugated directly to antibodies can become "masked" or buried within the antibody structure, rendering them non-reactive and contributing to background signal[4].
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules[1]. The overall charge of your TCO-conjugated molecule, which is influenced by the buffer pH, can play a critical role in this type of binding[1].
-
High Concentration of Reagents: Using excessive concentrations of TCO-conjugated molecules can lead to increased background binding[7]. It is crucial to titrate your reagents to find the optimal concentration that provides a strong specific signal with minimal non-specific staining[7].
-
Inadequate Blocking: Insufficient blocking of reactive surfaces in assays like ELISA or immunofluorescence can leave sites open for non-specific attachment of TCO-conjugated molecules[8][9].
Q3: How does the TCO-to-molecule conjugation ratio affect non-specific binding and functionality?
The ratio of TCO molecules conjugated to a biomolecule, such as an antibody, is critical. While a higher number of TCOs per molecule might seem to promise a stronger signal, it can also lead to:
-
Reduced Activity: Excessive modification can interfere with the biological activity of the molecule, for example, by blocking antigen-binding sites on an antibody[10][11].
-
Increased Non-Specific Binding: A higher density of hydrophobic TCO groups can increase the propensity for non-specific hydrophobic interactions.
-
Discrepancy in Functional TCOs: Studies have shown a large discrepancy between the total number of TCOs attached to an antibody (measured by mass spectrometry) and the number of functional TCOs available for reaction with tetrazine[4]. Many TCOs can be masked by hydrophobic interactions with the antibody itself[4].
Q4: What is the role of PEG linkers in TCO reagents?
Polyethylene glycol (PEG) linkers are incorporated into TCO-NHS esters to increase the hydrophilicity and solubility of the reagent in aqueous buffers[12][13][14][15]. This has several advantages for minimizing non-specific binding:
-
Reduces Hydrophobic Interactions: The hydrophilic PEG spacer helps to prevent the hydrophobic TCO moiety from burying itself within the conjugated protein, keeping it more accessible for reaction with tetrazine and reducing non-specific binding[4][5].
-
Minimizes Steric Hindrance: The long, flexible PEG arm provides distance between the TCO group and the conjugated molecule, which can reduce steric hindrance during the ligation with a tetrazine-containing molecule[12][15].
-
Improves Solubility: PEGylation enhances the water solubility of the TCO-conjugated molecule, which can prevent aggregation[15].
Q5: What are the ideal buffer conditions for performing the TCO-tetrazine ligation reaction?
The TCO-tetrazine ligation is a robust and fast bioorthogonal reaction that can proceed under a wide range of conditions[14][16][17].
-
pH: The reaction is efficient over a broad pH range, typically between pH 6 and 9[16]. For labeling proteins, a pH of 7-9 is often recommended[18].
-
Temperature: The reaction can be performed at room temperature or 4°C. Incubations at room temperature are typically faster (10-60 minutes) than at 4°C (30-120 minutes)[18].
-
Catalyst-Free: A major advantage of this chemistry is that it does not require a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications[14][17].
Troubleshooting Guide
This section addresses common problems encountered during experiments with TCO-conjugated molecules.
Problem 1: High Background or Non-Specific Staining in Imaging
High background fluorescence can obscure specific signals and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Hydrophobic interactions of the TCO-conjugated molecule. | - Use a TCO-conjugation reagent that includes a hydrophilic PEG linker (e.g., TCO-PEG4-NHS Ester) to increase solubility and reduce non-specific binding[4][5][12].- Add a non-ionic surfactant like Tween 20 (0.05% v/v) to your washing buffers to disrupt hydrophobic interactions[1][8]. |
| Electrostatic interactions . | - Adjust the pH of your running buffer to alter the overall charge of your biomolecule[1].- Increase the salt concentration (e.g., NaCl) in your buffers to shield charged interactions[1]. |
| Excess TCO-conjugated antibody/protein . | - Titrate the concentration of your TCO-conjugated molecule to find the optimal balance between specific signal and background[7]. Start with concentrations around 1 µg/mL for antibody staining[19]. |
| Inadequate blocking . | - Use a suitable blocking agent. For protein-based analytes, Bovine Serum Albumin (BSA) is a common choice[1]. For immunofluorescence, normal serum from the host species of the secondary antibody can be effective[8]. |
| Tetrazine-fluorophore reactivity . | - Some tetrazine derivatives can exhibit reactivity with cellular components, leading to non-specific background signals[20]. If possible, screen different tetrazine-fluorophore conjugates to find one with minimal off-target reactivity[20]. |
| Cellular autofluorescence . | - Include an unstained control to assess the level of autofluorescence[19].- Avoid using blue fluorescent dyes for low-expression targets, as autofluorescence is often higher in the blue spectrum[19]. |
Problem 2: Low Specific Signal or Poor Reactivity
A weak or absent signal can be due to several factors related to the TCO-conjugation and ligation steps.
| Potential Cause | Recommended Solution |
| "Masked" or non-functional TCO groups . | - The hydrophobic TCO moiety can be buried within the protein it is conjugated to, rendering it inaccessible to tetrazine[4].- Use a TCO reagent with a PEG linker to improve the accessibility of the TCO group[4][5]. |
| Low TCO conjugation efficiency . | - Ensure the TCO-NHS ester is fresh and has been stored correctly, as NHS esters are moisture-sensitive[18]. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use[18].- Perform the conjugation reaction in an amine-free buffer (e.g., PBS, HEPES, borate) at a pH between 7 and 9[18]. |
| Reduced antibody/protein activity after conjugation . | - Over-modification of the protein with TCO can lead to a loss of function[10].- Perform a titration of the TCO-NHS ester to determine the optimal molar excess that results in sufficient labeling without compromising the protein's activity. Ratios of 4-5 TCOs per antibody have been shown to be effective without significantly reducing antigen affinity[10]. |
| Degradation of tetrazine reagent . | - Some tetrazine derivatives can be unstable under certain conditions, such as basic pH during radiolabeling, which can lead to their reduction to dihydrotetrazine and a loss of reactivity[21]. Ensure your tetrazine reagent is stable under your experimental conditions. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with TCO-PEG4-NHS Ester
This protocol is a general guideline for conjugating a TCO moiety to a primary amine-containing protein like an antibody.
-
Buffer Exchange: Prepare the antibody at 1-5 mg/mL in an amine-free buffer, such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4)[15]. Use a desalting column to remove any buffers containing primary amines (e.g., Tris)[4][11].
-
Prepare TCO Reagent: Immediately before use, dissolve the TCO-PEG4-NHS ester in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution[15].
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester to the antibody solution[10][15]. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with stirring[10][16].
-
Purification: Remove the excess, unreacted TCO reagent using a desalting column[4][16].
-
Characterization (Optional): Determine the degree of labeling (number of TCOs per antibody) using MALDI-TOF mass spectrometry[4]. Assess the functionality of the conjugated antibody with a binding assay (e.g., ELISA) to ensure its affinity for its target has not been compromised[10].
Protocol 2: General TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the ligation of a TCO-activated protein to a tetrazine-activated protein.
-
Prepare Reactants: Prepare the TCO-conjugated protein and the tetrazine-conjugated protein in a suitable reaction buffer (e.g., PBS, pH 7.4)[16].
-
Ligation: Mix the two proteins. It is recommended to use a slight molar excess (1.1 to 2.0-fold) of the less critical or more abundant reagent[18]. For a 1:1 molar ratio, mix the TCO-protein and tetrazine-protein accordingly[16].
-
Incubation: Incubate the reaction mixture at room temperature for 10-60 minutes or at 4°C for 30-120 minutes[16][18]. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm[16].
-
Purification (Optional): The resulting conjugate is often ready for use without further purification. If necessary, the conjugate can be purified from any remaining unreacted components by size-exclusion chromatography.
Visual Guides
Caption: Experimental workflow for TCO-conjugation and subsequent tetrazine ligation.
Caption: A decision tree to troubleshoot sources of non-specific binding.
Caption: How hydrophilic PEG linkers reduce non-specific hydrophobic interactions.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Spatial organization of hydrophobic and charged residues affects protein thermal stability and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 14. Bot Detection [iris-biotech.de]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 19. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TCO Reactivity with Hydrophilic Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO) and hydrophilic linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a hydrophilic linker with TCO?
Hydrophilic linkers, such as polyethylene glycol (PEG), are incorporated to improve the solubility and reactivity of TCO-modified biomolecules in aqueous environments.[1][2] The hydrophobic nature of the TCO moiety can cause it to bury within the hydrophobic domains of proteins, like antibodies, rendering it inaccessible for reaction with tetrazine.[3][4] A hydrophilic linker helps to expose the TCO group to the solvent, thereby increasing its effective concentration and reactivity.[1][4]
Q2: Will a hydrophilic linker always increase the reactivity of my TCO-conjugated molecule?
While hydrophilic linkers are generally employed to enhance reactivity, the outcome can be influenced by several factors, including the linker's length, composition, and the nature of the biomolecule. In some cases, the introduction of a PEG linker has been shown to significantly increase TCO reactivity.[1][4] For instance, incorporating a 4-unit PEG chain resulted in a more than 4-fold increase in active TCOs on an antibody compared to a direct NHS-TCO conjugation.[1] However, in other studies, an amphiphilic linker containing both a PEG chain and a hydrophobic alkyl chain performed worse than either a purely hydrophilic or hydrophobic linker alone.[1][3]
Q3: Can the type of hydrophilic linker affect the stability of the TCO group?
Yes, the linker composition can influence the stability of the TCO moiety. For example, some studies have reported that TCO inactivation through trans-cis isomerization can occur at higher rates in serum when a PEG linker is used, particularly if the linker also contains aromatic groups.[4] However, shorter, more hydrophilic linkers may not have the same destabilizing effect.[4] It's also been noted that the stability of TCO can be improved by using shorter linkers when conjugated to nanomedicines.[5]
Troubleshooting Guide
Problem 1: Low reactivity of TCO-conjugated protein in ligation with tetrazine.
-
Possible Cause 1: TCO moiety is buried within the protein. The hydrophobic TCO group may be sequestered within the hydrophobic core of the protein, making it inaccessible to the tetrazine reaction partner.[3][4]
-
Solution: Incorporate a hydrophilic linker, such as PEG, between your protein and the TCO moiety.[4] This will help to extend the TCO group away from the protein surface and into the aqueous environment.[1][2] You can explore different PEG lengths (e.g., PEG4, PEG12, PEG24) to find the optimal spacing for your system.[1][4]
-
-
Possible Cause 2: Steric hindrance. The bulky nature of the biomolecule or the tetrazine probe could be sterically hindering the cycloaddition reaction.[4]
-
Possible Cause 3: Hydrolysis of NHS-ester. If you are using an NHS-ester for conjugation to primary amines, hydrolysis of the ester can compete with the aminolysis reaction, leading to inefficient TCO labeling.[6]
-
Solution: Perform the conjugation reaction at a slightly alkaline pH (7-9) and use a freshly prepared solution of the TCO-NHS ester.[2] Ensure the protein is in a suitable buffer, such as phosphate buffer, and that the reaction is allowed to proceed for an adequate amount of time (e.g., 1-3 hours at room temperature).[1][2]
-
Problem 2: Poor solubility or aggregation of the TCO-conjugated biomolecule.
-
Possible Cause: Hydrophobicity of the TCO group. The inherent hydrophobicity of the TCO can lead to poor solubility and aggregation, especially at high conjugation densities.[7][8]
-
Solution: The use of a hydrophilic PEG linker is highly recommended to improve the water solubility of the conjugate and prevent aggregation.[2] Different PEG lengths can be tested to optimize solubility. Additionally, consider using more hydrophilic TCO variants like oxo-TCO if solubility remains an issue.[9]
-
Data Presentation
Table 1: Impact of Linker Type on TCO Reactivity with Antibodies
| Linker Type | TCO Reactivity / Functionality | Reference |
| NHS-TCO (Direct Conjugation) | ~11% | [1] |
| NHS-PEG4-TCO | ~47% | [1] |
| NHS-Valeric Acid-TCO | ~60% | [3] |
| NHS-Valeric Acid-PEG4-TCO | ~30% | [1][3] |
| DBCO-PEG4-TCO (via Azide) | ~100% | [1][3][4] |
| DBCO-PEG24-TCO (via Azide) | ~100% | [4] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation
| TCO Derivative | Tetrazine Derivative | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 9:1 MeOH:water | 2000 | [10] |
| s-TCO | 3,6-diphenyl-s-tetrazine | Methanol | >200,000 | [10] |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 366,000 | [11] |
| oxoTCO | 3,6-dipyridyl-s-tetrazine | PBS | 94,600 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with TCO-NHS Ester
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer, such as 1x PBS at a concentration of 1-5 mg/mL.[2] The pH should be adjusted to 8.0-8.5 using sodium bicarbonate to facilitate the reaction with primary amines.[1]
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[2]
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.[2]
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.[1][2]
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5 minutes.[2]
-
Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.[1][2]
Protocol 2: Quantification of Active TCO on Antibodies
-
Reactant Preparation: Prepare a solution of a tetrazine-fluorophore conjugate (e.g., Tetrazine-Oregon Green 488) in a suitable buffer.
-
Reaction: Mix the TCO-labeled antibody with a 250-fold molar excess of the tetrazine-fluorophore.[1]
-
Incubation: Incubate the reaction mixture for 3 hours at room temperature.[1]
-
Purification: Purify the labeled antibody from the excess tetrazine-fluorophore using a desalting spin column.[1]
-
Quantification: Measure the absorbance of the purified, labeled antibody using a spectrophotometer (e.g., NanoDrop) to determine the dye-to-antibody ratio, which corresponds to the amount of active TCO.[1]
Visualizations
Caption: Troubleshooting workflow for low TCO reactivity.
Caption: Experimental workflow for TCO-antibody conjugation.
References
- 1. escholarship.org [escholarship.org]
- 2. interchim.fr [interchim.fr]
- 3. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Development of 18F-Labeled hydrophilic trans-cyclooctene as a bioorthogonal tool for PET probe construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming T-PEG3-amine Conjugation: A Comparative Analysis
For researchers and professionals in drug development and chemical biology, the successful conjugation of molecules is a critical first step. The TCO-PEG3-amine linker is a valuable tool in bioconjugation, enabling the attachment of a trans-cyclooctene (TCO) moiety to a target molecule via its amine group. This TCO group can then participate in a highly efficient and specific bioorthogonal reaction with a tetrazine-labeled molecule.[1][2][3] Confirmation of the initial TCO-PEG3-amine conjugation is paramount to the success of subsequent downstream applications. This guide provides a comparative overview of the primary analytical techniques used to confirm this conjugation, complete with experimental protocols and data presentation.
The most common and reliable methods for confirming the successful conjugation of TCO-PEG3-amine to a molecule of interest are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[4][5] Each technique offers distinct advantages and provides different types of information about the conjugate.
Comparison of Analytical Methods
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, confirming the addition of the TCO-PEG3-amine linker. Can also identify the extent of labeling (degree of conjugation).[5][6] | High sensitivity and accuracy. Provides direct evidence of conjugation. Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[7] | Can be destructive to the sample. Complex spectra may require expertise for interpretation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about the conjugate, confirming the formation of the new chemical bond and the presence of the TCO and PEG moieties. | Non-destructive. Provides the most detailed structural information. | Lower sensitivity compared to MS. Requires larger sample amounts. Can be complex to interpret for large biomolecules. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | A shift in retention time compared to the unconjugated starting material indicates a change in the molecule's properties (e.g., hydrophobicity) due to conjugation. Can be used to assess purity.[4][5] | Robust and reproducible. Can be used for both analytical and preparative purposes. Can be coupled with other detectors (e.g., MS, UV-Vis). | Does not provide direct structural information. Retention time shifts can be influenced by factors other than conjugation. |
Experimental Workflow & Protocols
The general workflow for confirming TCO-PEG3-amine conjugation involves the reaction, purification, and then analysis of the product.
Detailed Experimental Protocols
1. Mass Spectrometry (MALDI-TOF)
-
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique used for the analysis of large molecules like proteins and polymers. The sample is co-crystallized with a matrix and irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
Protocol:
-
Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in an appropriate solvent (e.g., water, acetonitrile).
-
Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid for proteins) in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the conjugate solution to the matrix spot and mix gently by pipetting up and down.
-
Allow the spot to air dry completely, forming crystals.
-
Analyze the sample in a MALDI-TOF mass spectrometer.
-
-
Expected Result: A spectrum showing a peak corresponding to the molecular weight of the starting molecule plus the mass of the TCO-PEG3 moiety (approximately 327.42 Da, accounting for the loss of a leaving group from the activated molecule and a proton from the amine).
2. NMR Spectroscopy (¹H NMR)
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The formation of a new amide bond upon successful conjugation will result in characteristic chemical shifts.
-
Protocol:
-
Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Result: The appearance of new signals corresponding to the protons of the TCO and PEG3 moieties in the conjugate spectrum, which are absent in the spectrum of the starting material. Specifically, characteristic peaks for the PEG linker protons and the protons of the trans-cyclooctene ring should be identifiable.
3. High-Performance Liquid Chromatography (Reverse-Phase)
-
Principle: Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic molecules will have a longer retention time. The addition of the TCO-PEG3 linker will alter the hydrophobicity of the parent molecule.
-
Protocol:
-
Dissolve the purified conjugate and the unconjugated starting material in the mobile phase.
-
Inject the samples onto a C18 RP-HPLC column.
-
Elute the samples using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds or 280 nm for proteins with aromatic residues).
-
-
Expected Result: The chromatogram of the conjugated product will show a peak with a different retention time compared to the peak of the unconjugated starting material. Typically, the addition of the PEGylated linker will alter the polarity and thus the retention time.
Data Presentation: A Comparative Summary
| Parameter | Mass Spectrometry (MALDI-TOF) | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (RP-HPLC) |
| Sample Analyzed | Purified Conjugate | Purified Conjugate | Unconjugated Starting Material & Purified Conjugate |
| Observed Result | A mass peak at [MW of starting molecule + ~327.42] Da. | Appearance of new proton signals in the regions characteristic for PEG and TCO moieties. | A shift in retention time for the conjugate peak compared to the starting material peak. |
| Interpretation | Successful covalent attachment of one TCO-PEG3-amine linker. | Confirmation of the presence of the TCO-PEG3 structure in the final product. | Successful modification of the starting molecule, resulting in altered chromatographic behavior. |
By employing these analytical techniques, researchers can confidently confirm the successful conjugation of TCO-PEG3-amine, ensuring the integrity of their materials for subsequent bioorthogonal labeling and other advanced applications in drug development and biomedical research.
References
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amino-PEG4-tris-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
A Researcher's Guide to Analytical Methods for Characterizing TCO-Labeled Proteins
In the realm of bioconjugation and chemical biology, the inverse-electron-demand Diels-Alder cycloaddition between trans-cyclooctene (TCO) and tetrazine stands out as a cornerstone of bioorthogonal chemistry.[1][2] This "click chemistry" reaction is prized for its exceptional speed, selectivity, and biocompatibility, enabling researchers to label proteins and other biomolecules in complex biological systems without interfering with native processes.[3][4][5][6] Following successful labeling, a critical step is the characterization of the newly formed conjugate. This guide provides a comparative overview of the primary analytical methods used to confirm and quantify the labeling of proteins with TCO moieties, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Analytical Techniques: A Comparative Overview
The characterization of TCO-labeled proteins relies on a suite of well-established analytical techniques. The choice of method depends on the specific information required, such as simple confirmation of labeling, quantification of efficiency, or identification of interaction partners. The three main approaches are gel-based electrophoresis, mass spectrometry, and fluorescence-based detection.
| Analytical Method | Primary Application | Information Obtained | Throughput | Sensitivity | Key Advantages | Limitations |
| SDS-PAGE & Western Blot | Confirmation of labeling, Estimation of labeling efficiency | Molecular weight shift, Relative abundance | Medium | Moderate | Readily accessible, Cost-effective, Visual confirmation | Indirect detection, Limited accuracy for quantification, Can be time-consuming |
| Mass Spectrometry (MS) | Unambiguous identification, Precise quantification, PTM analysis, Interaction site mapping | Exact mass of labeled protein, Peptide sequence confirmation, Stoichiometry of labeling | Low to Medium | High | High specificity and sensitivity, Provides detailed molecular information | Requires specialized equipment and expertise, Complex data analysis |
| Fluorescence-Based Assays | Visualization in cells/tissues, Quantification of labeling | Localization, Relative or absolute quantification | High (for plate-based assays) | High | Suitable for live-cell imaging, High-throughput capabilities | Requires a fluorescently tagged reaction partner, Potential for background fluorescence |
SDS-PAGE and Western Blotting
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to verify the successful conjugation of a TCO group to a protein. The covalent attachment of a TCO-containing reagent, often followed by reaction with a tetrazine-PEG molecule, results in a detectable increase in the protein's molecular weight, observed as a "mobility shift" on the gel.[7][8] Western blotting further allows for the specific detection of the labeled protein using antibodies.
Quantitative Data: Labeling and Capture Efficiency
Studies have demonstrated the high efficiency of TCO-based labeling and subsequent capture. For instance, a reversible click chemistry tag (ProMTag) was used to label proteins, which were then captured on TCO-beads.
| Protein | % Amine Labeling (6 mg ProMTag/mg protein) | % Protein Bound to TCO-beads (10 min) |
| Lysozyme (14 kDa) | >90% | ~88% |
| Carbonic Anhydrase (30 kDa) | >90% | ~94% |
| Alcohol Dehydrogenase (150 kDa) | >90% | ~88% |
| Whole Yeast Proteome | N/A | ~93% |
| Data summarized from a study on a reversible click chemistry tag for proteome sample preparation.[9] |
Experimental Workflow: TCO-Labeling and SDS-PAGE Analysis
Caption: Workflow for TCO-labeling and SDS-PAGE analysis.
Protocol: SDS-PAGE Mobility Shift Assay
This protocol is adapted from general SDS-PAGE procedures.[10]
-
Sample Preparation :
-
In separate tubes, prepare: (a) unlabeled protein control, and (b) TCO-labeled protein.
-
To the TCO-labeled protein sample, add a molar excess (e.g., 5-fold) of a high-molecular-weight tetrazine-PEG reagent (e.g., Tetrazine-PEG5000) to induce a significant and easily observable mobility shift.[7]
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[11]
-
-
Denaturation :
-
Mix an equal volume of your protein samples with 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
-
Gel Electrophoresis :
-
Visualization :
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) according to the manufacturer's instructions.
-
Destain the gel and visualize the protein bands using an appropriate imaging system.
-
Expected Result : The lane containing the TCO-labeled protein reacted with tetrazine-PEG should show a band at a higher molecular weight compared to the unlabeled protein control, confirming the successful conjugation.
-
Mass Spectrometry (MS)
Mass spectrometry offers the most definitive characterization of TCO-labeled proteins. It can provide an exact mass of the intact labeled protein ("top-down" proteomics) or identify the specific site of labeling by analyzing peptide fragments after enzymatic digestion ("bottom-up" proteomics).[13][14] This makes MS indispensable for detailed structural analysis and for quantifying the stoichiometry of the label.
Comparison of MS-Based Quantitative Strategies
Different MS strategies can be employed for quantitative analysis. The choice impacts proteome coverage, precision, and reproducibility.
| Strategy | Principle | Multiplexing | Precision | Proteome Coverage |
| Label-Free (Spectral Counting) | Compares the number of MS/MS spectra identified for a given protein across runs. | N/A | Lower | Highest |
| Metabolic Labeling (e.g., SILAC) | Incorporates "heavy" stable isotope amino acids into proteins in vivo.[15] | Low (2-4 plex) | High | High |
| Isobaric Chemical Labeling (e.g., TMT) | Chemically tags peptides post-digestion with isobaric tags that generate reporter ions upon fragmentation.[15] | High (up to 18-plex) | Highest | High |
| Data summarized from a systematic comparison of quantitative proteomics methods.[16] For TCO-labeled protein analysis, isobaric labeling is particularly powerful for comparing labeled vs. unlabeled states across multiple conditions. |
Experimental Workflow: LC-MS/MS for Labeled Protein Identification
Caption: A typical bottom-up proteomics workflow for LC-MS/MS.
Protocol: In-Solution Digestion for MS Analysis
This protocol is a generalized procedure for preparing a protein sample for bottom-up proteomic analysis.[17]
-
Protein Solubilization and Denaturation :
-
Resuspend the TCO-labeled protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
-
Reduction :
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
-
Alkylation :
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate for 45 minutes at room temperature in the dark to alkylate free sulfhydryl groups.
-
-
Digestion :
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup :
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Fluorescence-Based Methods
When TCO-labeled proteins are reacted with a tetrazine conjugated to a fluorophore, the resulting product can be detected and quantified using various fluorescence-based techniques. This is particularly useful for visualizing the localization of labeled proteins within cells via fluorescence microscopy or for quantifying labeling efficiency in a high-throughput manner using a plate reader.[1][18]
Logical Relationship: Bioorthogonal Labeling for Fluorescence Detection
Caption: TCO-Tetrazine ligation enables multiple fluorescence detection methods.
Protocol: General Western Blot for Fluorescent Detection
This protocol outlines the detection of a TCO-labeled protein on a membrane using a fluorescent tetrazine probe, adapted from general Western Blot procedures.[19]
-
SDS-PAGE and Transfer :
-
Separate the TCO-labeled protein sample using SDS-PAGE as described previously.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.
-
-
Primary Antibody Incubation (Optional Control) :
-
If you have an antibody against your protein of interest, you can run a parallel blot incubating with the primary antibody overnight at 4°C. This serves as a positive control for protein presence and transfer.
-
-
Fluorescent Tetrazine Incubation :
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a fluorescently-labeled tetrazine (e.g., Tetrazine-Cy5) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. The optimal concentration should be determined empirically.
-
-
Washing :
-
Wash the membrane three times for 5 minutes each with TBST to remove unbound fluorescent probe.
-
-
Detection :
-
Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
-
Expected Result : A fluorescent band should appear at the molecular weight of your TCO-labeled protein.
-
By selecting the appropriate analytical method, researchers can effectively characterize their TCO-labeled proteins, paving the way for deeper insights in drug development, proteomics, and molecular imaging.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCO | BroadPharm [broadpharm.com]
- 3. Making Connections: Click Chemistry and Bioorthogonal Chemistry | The Scientist [the-scientist.com]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 7. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 8. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. interchim.fr [interchim.fr]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UWPR [proteomicsresource.washington.edu]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Validating TCO Bioconjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of trans-cyclooctene (TCO) functionalization is paramount. This guide provides an objective comparison of mass spectrometry with fluorescence-based assays and HaloTag-based western blotting for the characterization of TCO-bioconjugates, supported by experimental data and detailed protocols.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine is a cornerstone of modern bioconjugation due to its rapid kinetics and bioorthogonality.[1] However, the successful implementation of this chemistry relies on the accurate characterization of the TCO-functionalized biomolecule. This guide delves into the methodologies available for this critical validation step, with a focus on mass spectrometry and its alternatives.
Comparing the Techniques: A Quantitative Overview
The choice of validation technique hinges on the specific information required, such as the total number of conjugated TCOs versus the number of functionally active TCOs. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), provides a direct measurement of the mass shift resulting from TCO conjugation, allowing for the determination of the average number of TCO molecules per biomolecule.
In contrast, fluorescence-based assays and HaloTag-based western blotting provide information on the functional TCOs, i.e., those that are accessible and reactive towards a tetrazine partner. It is not uncommon for the number of functional TCOs to be lower than the total number determined by mass spectrometry, a discrepancy that can arise from steric hindrance or inactivation of the TCO group during the conjugation process.[2]
| Parameter | MALDI-TOF Mass Spectrometry | Fluorescence-Based Assay | HaloTag-Based Western Blot |
| Information Provided | Total number of conjugated TCOs (degree of labeling) | Number of functional (reactive) TCOs | Relative quantification of bioconjugation |
| Principle | Measures the mass increase of the biomolecule after TCO conjugation. | Measures the fluorescence signal after reaction of the TCO-bioconjugate with a tetrazine-fluorophore probe. | Detects a molecular weight shift of a HaloTag fusion protein after reaction with a TCO-ligand. |
| Typical Throughput | Moderate | High | Low to Moderate |
| Equipment Required | MALDI-TOF Mass Spectrometer | Spectrophotometer or Plate Reader | Western Blotting equipment (electrophoresis, transfer system, imager) |
| Key Advantage | Provides direct measurement of total conjugation. | Directly measures the functionally relevant TCOs. | Can be performed with standard laboratory equipment. |
| Key Limitation | Does not distinguish between functional and non-functional TCOs. | Indirect measurement of conjugation; dependent on the reaction with the probe. | Provides relative rather than absolute quantification. |
Experimental Workflows and Protocols
To facilitate the implementation of these techniques, detailed experimental workflows and protocols are provided below.
Mass Spectrometry Validation Workflow
The overall workflow for validating TCO bioconjugation using MALDI-TOF mass spectrometry involves sample preparation, data acquisition, and analysis to determine the degree of labeling.
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Buffer exchange the TCO-conjugated protein into deionized water using a desalting column or centrifugal filter.
-
Concentrate the sample to a final concentration of 1-5 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid in a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid (TFA).
-
-
Sample Spotting:
-
Mix the protein sample and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion linear mode using a MALDI-TOF mass spectrometer. Calibrate the instrument using known protein standards.
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated and TCO-conjugated protein.
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (MWconjugated - MWunconjugated) / MWTCO-linker
-
Fluorescence-Based Assay Workflow
This workflow outlines the steps to determine the concentration of functional TCO groups on a bioconjugate using a tetrazine-fluorophore probe.
Experimental Protocol: Tetrazine-Fluorophore Assay
-
Reaction Setup:
-
To a known concentration of the TCO-conjugated protein in a suitable buffer (e.g., PBS pH 7.4), add a 10 to 20-fold molar excess of a tetrazine-fluorophore conjugate (e.g., tetrazine-FITC).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted tetrazine-fluorophore using a desalting column or dialysis.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the fluorophore's maximum absorbance.
-
Determine the protein concentration using its extinction coefficient. A correction factor may be needed to account for the fluorophore's absorbance at 280 nm.
-
Determine the fluorophore concentration using its extinction coefficient.
-
-
Calculation of Functional TCOs:
-
The degree of functionalization is calculated as the molar ratio of the fluorophore to the protein.
-
HaloTag-Based Western Blot Workflow
This method provides a semi-quantitative assessment of TCO bioconjugation by observing a molecular weight shift of a HaloTag fusion protein upon reaction with a TCO-containing ligand.
Experimental Protocol: HaloTag Western Blot Analysis
-
Expression and Lysis:
-
Express the HaloTag fusion protein in a suitable expression system (e.g., mammalian cells or E. coli).
-
Lyse the cells to obtain a crude lysate containing the HaloTag fusion protein.
-
-
Bioconjugation Reaction:
-
Incubate the cell lysate with the TCO-HaloTag ligand for a specified time and temperature to allow for covalent bond formation.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins in the reacted lysate by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the HaloTag protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Compare the band corresponding to the unconjugated HaloTag fusion protein with the higher molecular weight band of the TCO-conjugated protein.
-
The intensity of the shifted band relative to the un-shifted band provides a measure of the conjugation efficiency.
-
Conclusion
The validation of TCO bioconjugation is a critical step in the development of precisely engineered biomolecules. Mass spectrometry provides an accurate measure of the total degree of TCO labeling. However, to ensure the biological activity of the conjugate, it is often essential to complement this with methods that assess the functional reactivity of the incorporated TCO moieties. Fluorescence-based assays offer a direct way to quantify reactive TCOs, while HaloTag-based western blotting presents a readily accessible method for confirming successful conjugation. The choice of method will ultimately depend on the specific requirements of the research, the available instrumentation, and the level of quantitative detail needed. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate strategy to ensure the quality and efficacy of their TCO-bioconjugates.
References
A Researcher's Guide to Analyzing TCO Conjugation: A Comparative Look at SDS-PAGE Mobility Shift Assays and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the ability to accurately assess the efficiency of trans-cyclooctene (TCO) ligation is paramount. This guide provides a comprehensive comparison of the widely used SDS-PAGE mobility shift assay with alternative analytical techniques, offering insights into their respective strengths and weaknesses. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate method for your specific research needs.
The inverse electron-demand Diels-Alder reaction between a TCO moiety and a tetrazine-functionalized molecule is a cornerstone of modern bioconjugation, prized for its rapid kinetics and bioorthogonality. Whether developing antibody-drug conjugates (ADCs), creating advanced imaging probes, or engineering novel biomaterials, the precise characterization of the resulting conjugate is a critical determinant of success. This guide will delve into the practicalities of analyzing these powerful reactions.
The Workhorse: SDS-PAGE Mobility Shift Assay
The Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) mobility shift assay is a straightforward and accessible method for qualitatively and semi-quantitatively assessing TCO conjugation. The underlying principle is simple: the covalent attachment of a TCO-containing molecule to a protein increases its molecular weight, resulting in a retarded migration through the polyacrylamide gel matrix. This "shift" in the protein's electrophoretic mobility provides a clear visual confirmation of successful conjugation.
Visualizing the TCO Conjugation Workflow with SDS-PAGE
The following diagram illustrates the typical workflow for analyzing TCO conjugation using an SDS-PAGE mobility shift assay.
Experimental Protocol: SDS-PAGE Mobility Shift Assay for TCO Conjugation
This protocol provides a general framework for analyzing the conjugation of a TCO-containing small molecule to a protein.
Materials:
-
TCO-conjugated protein sample
-
Unconjugated protein control
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Polyacrylamide gels (pre-cast or hand-cast)
-
2X Laemmli sample buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver staining reagents
-
Destaining solution
-
Gel imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Thaw the TCO-conjugated protein sample and the unconjugated protein control on ice.
-
Prepare dilutions of your samples if necessary. It is advisable to run a dilution series to ensure the protein bands are within the linear range for densitometric analysis.
-
-
Loading Sample Preparation:
-
In separate microcentrifuge tubes, mix equal volumes of your protein samples (conjugated and unconjugated) and 2X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the tubes to collect the contents at the bottom.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load the protein molecular weight standards into the first well.
-
Carefully load equal volumes of the prepared conjugated and unconjugated protein samples into adjacent wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Gel Staining:
-
Carefully remove the gel from the cassette and place it in a clean container.
-
For Coomassie staining, incubate the gel in Coomassie Brilliant Blue solution for at least 1 hour with gentle agitation. For higher sensitivity, silver staining can be employed following the manufacturer's protocol.[1][2]
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
-
Imaging and Analysis:
-
Image the stained gel using a gel documentation system.
-
Analyze the image to observe the mobility shift between the unconjugated and conjugated protein bands.
-
For semi-quantitative analysis, use densitometry software to measure the intensity of the bands corresponding to the unconjugated and conjugated protein. The percentage of conjugated protein can be estimated from the relative band intensities.[3][4]
-
Alternative Methods for TCO Conjugation Analysis
While SDS-PAGE is a valuable tool, other techniques offer more quantitative and detailed characterization of TCO conjugates.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate determination of the molecular weight of the conjugated protein, allowing for precise confirmation of conjugation and calculation of the drug-to-antibody ratio (DAR) in the context of ADCs.[5][6] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a commonly used MS technique for this purpose.[7][8]
Experimental Protocol: MALDI-TOF MS Analysis of TCO-Conjugated Proteins
Materials:
-
TCO-conjugated protein sample, purified
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Ensure the protein conjugate sample is free of salts and detergents that can interfere with ionization. Desalting may be necessary.
-
-
Matrix and Sample Spotting:
-
Mix the purified TCO-conjugated protein sample with the MALDI matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, forming crystals.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for your protein conjugate.
-
-
Data Analysis:
-
Analyze the resulting spectrum to determine the molecular weight of the conjugated protein.
-
The difference in mass between the unconjugated and conjugated protein will correspond to the mass of the attached TCO-reagent, confirming conjugation. For heterogeneous conjugations, multiple peaks corresponding to different numbers of conjugated molecules may be observed.
-
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying conjugated and unconjugated proteins.[9][10] Reverse-phase HPLC (RP-HPLC) is particularly effective for this purpose, as the increased hydrophobicity of the conjugated protein often leads to a longer retention time on the column.[11][12]
Experimental Protocol: RP-HPLC Analysis of TCO Conjugation
Materials:
-
TCO-conjugated protein sample
-
Unconjugated protein control
-
HPLC system with a UV detector
-
Reverse-phase column suitable for protein separations (e.g., C4, C8, or C18)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the reverse-phase column with the starting mobile phase conditions (typically a high percentage of Mobile Phase A).
-
-
Sample Injection:
-
Inject a known amount of the TCO-conjugated protein sample and the unconjugated control onto the column.
-
-
Chromatographic Separation:
-
Run a linear gradient of increasing Mobile Phase B to elute the proteins.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein absorbance).
-
-
Data Analysis:
-
Analyze the chromatograms to identify the peaks corresponding to the unconjugated and conjugated protein. The conjugated protein will typically elute later than the unconjugated protein.
-
The peak areas can be used to calculate the percentage of conjugated protein and assess the purity of the sample.
-
UV-Vis Spectroscopy
For TCO-reagents that contain a chromophore, UV-Vis spectroscopy can be a quick and simple method to estimate the degree of conjugation. By measuring the absorbance at wavelengths specific to the protein and the chromophore, the conjugation ratio can be calculated using the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopic Analysis of TCO Conjugation
Materials:
-
TCO-conjugated protein sample
-
Unconjugated protein control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectra Acquisition:
-
Measure the UV-Vis absorbance spectrum of the purified TCO-conjugated protein and the unconjugated protein control.
-
-
Data Analysis:
-
Determine the absorbance of the protein at 280 nm and the absorbance of the chromophore on the TCO-reagent at its maximum absorbance wavelength.
-
Using the known extinction coefficients of the protein and the chromophore, the concentration of each can be determined, and the ratio of TCO-reagent to protein can be calculated.[13][14]
-
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of an appropriate analytical method depends on the specific requirements of the experiment, including the need for quantitative data, sample throughput, and available resources. The table below provides a comparative overview of the techniques discussed.
| Feature | SDS-PAGE Mobility Shift Assay | Mass Spectrometry (MALDI-TOF) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Principle | Separation by molecular weight | Mass-to-charge ratio measurement | Separation by hydrophobicity/size/charge | Light absorbance |
| Information Provided | Qualitative/Semi-quantitative confirmation of conjugation, estimation of conjugation efficiency | Precise molecular weight, confirmation of conjugation, determination of DAR | Quantitative analysis of conjugated vs. unconjugated species, purity assessment | Estimation of conjugation ratio (for chromophoric tags) |
| Sensitivity | ng range (with silver stain)[15][16] | pmol to fmol range | µg to ng range | µg range |
| Accuracy | Low to moderate | High | High | Moderate |
| Throughput | High (multiple samples per gel) | Moderate to High | Moderate (requires serial injections) | High |
| Cost per Sample | Low | High[17][18] | Moderate | Very Low |
| Hands-on Time | Moderate | Low to Moderate | High (method development can be time-consuming) | Low |
| Equipment | Standard lab equipment | Specialized instrumentation | Specialized instrumentation | Common lab equipment |
| Key Advantage | Simple, visual, and widely accessible | High accuracy and detailed molecular information | Excellent for quantitative analysis and purity assessment | Rapid and non-destructive |
| Key Limitation | Limited quantitative accuracy, resolution can be an issue for small TCO tags | High initial instrument cost, potential for ion suppression | Can be time-consuming, potential for protein denaturation | Only applicable for chromophoric TCO-reagents |
Decision-Making Flowchart for TCO Conjugation Analysis
To further aid in the selection process, the following flowchart outlines a decision-making pathway based on common experimental goals.
References
- 1. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 2. Modification in Silver Staining Procedure for Enhanced Protein Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 4. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bruker.com [bruker.com]
- 8. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ejournal.upi.edu [ejournal.upi.edu]
- 14. scispace.com [scispace.com]
- 15. Silver Stains | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Sensitive silver staining of protein in sodium dodecyl sulfate-polyacrylamide gels using an azo dye, calconcarboxylic acid, as a silver-ion sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pricing | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 18. Rates | OHSU [ohsu.edu]
A Head-to-Head Battle of Bioorthogonal Linkers: TCO vs. DBCO for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is paramount to the success of their experiments. Among the arsenal of bioorthogonal "click" chemistry tools, trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) have emerged as frontrunners. This guide provides an objective, data-driven comparison of TCO and DBCO linkers to aid in the selection of the optimal tool for specific research needs.
At the heart of their utility lies their ability to form stable covalent bonds with specific reaction partners—tetrazines for TCO and azides for DBCO—in complex biological environments without interfering with native biochemical processes. The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction, while the DBCO-azide coupling occurs through a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] Both reactions are catalyst-free, a significant advantage for in vivo applications where the toxicity of catalysts like copper is a concern.[2]
Reaction Kinetics: A Need for Speed
A critical differentiator between the two linkers is their reaction kinetics. The TCO-tetrazine ligation is renowned for its exceptional speed, with second-order rate constants reported to be in the range of 1 to 1x10^6 M⁻¹s⁻¹.[1] This rapid reactivity allows for efficient conjugation even at low reactant concentrations, a common scenario in biological systems.[3] In contrast, the SPAAC reaction between DBCO and azides is generally slower, with rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[4] One study directly comparing the two in a cell-gluing assay highlighted this kinetic disparity, noting a reaction rate of 820 M⁻¹s⁻¹ for Tz-TCO versus 0.31 M⁻¹s⁻¹ for azide-DBCO.[5] This significant difference in reaction speed can be a deciding factor for time-sensitive experiments or when dealing with low abundance targets.
Stability and Specificity: The Trade-offs
While TCO boasts superior kinetics, its stability can be a concern. TCO can undergo isomerization to its less reactive cis-cyclooctene (CCO) form, and its half-life can be short, making long-term storage of TCO-containing compounds challenging.[6] Furthermore, some studies have indicated that TCO can be unstable in the presence of thiols or copper.[7] On the other hand, DBCO is generally considered to be more stable.[8] However, it has been shown to be unstable under certain reducing conditions, such as in the presence of TCEP or GSH, with a half-life of approximately 71 minutes in the presence of GSH.[7][9]
Both linkers exhibit excellent bioorthogonality, meaning they do not react with naturally occurring functional groups in biological systems.[1][8] This high degree of specificity is crucial for clean and targeted bioconjugation.
Quantitative Data Summary
| Feature | TCO (with Tetrazine) | DBCO (with Azide) | References |
| Reaction Mechanism | Inverse-electron-demand Diels-Alder (IEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | [1][2] |
| Second-Order Rate Constant (k₂) | 1 - 1x10⁶ M⁻¹s⁻¹ | 10⁻² - 1 M⁻¹s⁻¹ | [1][4] |
| Comparative Rate (in a specific study) | 820 M⁻¹s⁻¹ | 0.31 M⁻¹s⁻¹ | [5] |
| Stability | Can isomerize to less reactive CCO; potentially unstable in the presence of thiols or copper. | Generally stable, but can be unstable under reducing conditions (e.g., TCEP, GSH). | [6][7][9] |
| Bioorthogonality | High | High | [1][8] |
Experimental Protocols and Workflows
The following sections detail generalized experimental protocols for bioconjugation using TCO and DBCO linkers. It is important to note that optimal conditions may vary depending on the specific biomolecules and reagents used.
TCO-Tetrazine Bioconjugation Protocol
This protocol outlines a general procedure for labeling a protein with a tetrazine-modified molecule.
Materials:
-
Protein of interest containing a TCO group (TCO-protein)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (optional)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants: Dissolve the TCO-protein and the tetrazine-functionalized molecule in the reaction buffer to the desired concentrations.
-
Reaction Incubation: Mix the TCO-protein and the tetrazine-functionalized molecule in a suitable reaction vessel. A typical molar excess of the tetrazine reagent is 2-5 fold over the TCO-protein. The reaction is typically carried out at room temperature for 30-60 minutes.[10] For more challenging conjugations, the reaction time can be extended or the temperature can be slightly elevated (e.g., 37°C).
-
Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule containing a TCO or tetrazine moiety to consume any unreacted partner.
-
Purification: Remove the excess, unreacted tetrazine-functionalized molecule and any byproducts from the conjugated protein using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy. The disappearance of the characteristic tetrazine absorbance around 520-540 nm can be used to monitor the reaction progress.[1]
Caption: A generalized workflow for DBCO-azide bioconjugation.
Signaling Pathways and Logical Relationships
The choice between TCO and DBCO often depends on the specific requirements of the experiment, creating a logical decision-making pathway for researchers.
Decision Pathway for Linker Selection
Caption: A decision tree for selecting between TCO and DBCO linkers.
Conclusion
Both TCO and DBCO are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages. TCO excels in applications where rapid kinetics are paramount, such as in vivo imaging or labeling of dynamic processes. However, its stability can be a limiting factor. DBCO, while slower, offers greater stability, making it a reliable choice for a broader range of applications where reaction speed is not the primary concern. Ultimately, the optimal choice of linker will depend on a careful consideration of the specific experimental goals, the nature of the biomolecules involved, and the required reaction conditions. By understanding the fundamental properties of each linker, researchers can make informed decisions to advance their scientific endeavors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Bot Detection [iris-biotech.de]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
A Head-to-Head Comparison: TCO Linkers Versus Maleimide Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that can significantly impact the performance and therapeutic efficacy of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of two popular bioconjugation techniques: trans-cyclooctene (TCO) linkers, which react with tetrazines via bioorthogonal click chemistry, and maleimide chemistry, which targets thiol groups.
This comparison delves into the key performance indicators of each chemistry, including reaction kinetics, stability, and specificity. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application.
At a Glance: TCO Linkers vs. Maleimide Chemistry
| Feature | TCO Linkers (with Tetrazines) | Maleimide Chemistry (with Thiols) |
| Reaction Mechanism | Inverse electron-demand Diels-Alder cycloaddition | Michael addition |
| Reaction Speed | Extremely fast (up to 10^6 M⁻¹s⁻¹)[1] | Moderate to fast |
| Specificity | Highly specific and bioorthogonal | Highly selective for thiols at pH 6.5-7.5[] |
| Stability of Linkage | Highly stable covalent bond | Susceptible to retro-Michael reaction (thiol exchange) and hydrolysis, leading to potential payload loss[3][4][5][6] |
| Biocompatibility | Excellent, no catalyst required | Good, but potential for off-target reactions with endogenous thiols[7] |
| Reaction Conditions | Mild, aqueous conditions, physiological pH | Mild, aqueous conditions, optimal at pH 7-7.5[8][9] |
Reaction Kinetics: A Tale of Two Speeds
The most significant advantage of TCO-tetrazine ligation is its exceptional reaction rate. This bioorthogonal reaction is among the fastest click chemistry reactions known, allowing for efficient conjugation even at very low concentrations.[1] This is a crucial factor in applications involving sensitive biomolecules or in vivo studies where low reagent concentrations are necessary to minimize toxicity.
Maleimide-thiol chemistry also proceeds at a reasonably fast rate under physiological conditions. However, it does not match the kinetics of the TCO-tetrazine reaction. The table below provides a quantitative comparison of the second-order rate constants for representative TCO-tetrazine and maleimide-thiol reactions.
| Reaction Pair | Second-Order Rate Constant (k₂) | Reference |
| TCO & Tetrazine | ~1 - 1 x 10⁶ M⁻¹s⁻¹ | [1] |
| Maleimide & Thiol | ~10² - 10³ M⁻¹s⁻¹ |
Stability: The Achilles' Heel of Maleimide Chemistry
A critical consideration in the design of bioconjugates, particularly ADCs, is the stability of the linker in biological environments. The linkage must remain intact in circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy.
TCO-tetrazine ligation forms a stable dihydropyridazine bond, which is highly resistant to degradation in biological media.[1]
In contrast, the thiosuccinimide bond formed from the reaction of a maleimide with a thiol is known to be susceptible to two main degradation pathways:
-
Retro-Michael Reaction: This is a reversible reaction where the thioether bond breaks, and the maleimide can then react with other available thiols, such as glutathione, which is abundant in the bloodstream. This can lead to the transfer of the payload to other proteins.[][4][6]
-
Hydrolysis: The succinimide ring of the maleimide can undergo hydrolysis, which can affect the stability and properties of the conjugate.[6]
Studies have shown that ADCs constructed with maleimide linkers can exhibit significant payload loss in serum over time. For example, one study demonstrated that a maleimide-linked ADC lost a significant amount of its payload in mouse serum, whereas a more stable linker showed minimal loss.[3] Another study highlighted that the stability of the thiol-maleimide linkage is influenced by the specific cysteine residue on the antibody to which it is conjugated.[10]
Specificity and Bioorthogonality
TCO-tetrazine chemistry is considered bioorthogonal, meaning the reacting partners are mutually reactive but do not interact with native biological functional groups. This high degree of specificity minimizes off-target reactions and ensures that the conjugation occurs only at the intended site.[1]
Maleimide chemistry exhibits high selectivity for thiol groups at a pH range of 6.5-7.5.[][] However, at higher pH values, maleimides can also react with amines, such as the side chain of lysine residues. Furthermore, the presence of endogenous thiols in biological systems can lead to non-specific reactions and payload migration, as discussed in the stability section.[7]
Experimental Protocols
Below are generalized experimental protocols for antibody conjugation using both TCO-tetrazine and maleimide-thiol chemistries.
Protocol 1: TCO-Tetrazine Antibody Conjugation
This protocol describes the conjugation of a tetrazine-modified payload to a TCO-functionalized antibody.
Materials:
-
TCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-modified payload dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the TCO-functionalized antibody at a concentration of 1-5 mg/mL in the reaction buffer.[12]
-
Payload Preparation: Prepare a stock solution of the tetrazine-modified payload in a suitable solvent like DMSO.
-
Conjugation Reaction: Add a 1.1 to 5-fold molar excess of the tetrazine-payload to the TCO-antibody solution.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[12]
-
Purification: Purify the resulting antibody conjugate using a suitable method such as size-exclusion chromatography to remove excess payload and other reagents.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the antibody.
Protocol 2: Maleimide-Thiol Antibody Conjugation
This protocol describes the conjugation of a maleimide-functionalized payload to a thiol-containing antibody.
Materials:
-
Antibody with available thiol groups (from native or engineered cysteines) in a degassed buffer (e.g., PBS, pH 7.0-7.5)[8][9]
-
Reducing agent (e.g., TCEP), if necessary
-
Maleimide-functionalized payload dissolved in a compatible solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Dissolve the antibody at a concentration of 1-10 mg/mL in a degassed buffer.[8]
-
Reduction (Optional): If the antibody's disulfide bonds need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[8] It is crucial to remove the excess reducing agent before adding the maleimide payload.
-
Payload Preparation: Prepare a stock solution of the maleimide-functionalized payload in a solvent such as DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-payload to the antibody solution.[8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Purification: Purify the antibody conjugate to remove unreacted payload and other reagents.
-
Characterization: Analyze the conjugate to determine the DAR and assess its purity and integrity.
Visualizing the Chemistries
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Conclusion
Both TCO linkers and maleimide chemistry offer viable strategies for bioconjugation. However, they present distinct advantages and disadvantages that researchers must carefully consider based on their specific needs.
TCO linkers, reacting via tetrazine ligation, are the superior choice when:
-
Rapid reaction kinetics are paramount.
-
High specificity and bioorthogonality are required, especially in complex biological systems or in vivo.
-
The stability of the final conjugate is critical for the application's success.
Maleimide chemistry remains a widely used and valuable tool, particularly when:
-
Targeting native or engineered cysteine residues is the desired strategy.
-
The potential for linker instability can be tolerated or mitigated through linker design.
-
The exceptional speed of TCO-tetrazine chemistry is not a primary requirement.
Ultimately, the optimal choice of linker chemistry will depend on a thorough evaluation of the project's specific requirements, including the nature of the biomolecule and payload, the intended application, and the desired stability and pharmacokinetic profile of the final conjugate. This guide provides a foundational understanding to aid in that critical decision-making process.
References
- 1. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
Stability of TCO-Conjugated Biomolecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and reliability. This guide provides an objective comparison of the stability of biomolecules conjugated using trans-cyclooctene (TCO) chemistry against other common bioconjugation methods. Experimental data is presented to support the comparisons, and detailed protocols for key stability assessment experiments are provided.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics. However, the inherent ring strain that drives this reactivity also renders TCO moieties susceptible to isomerization and degradation, raising concerns about the long-term stability of TCO-conjugated biomolecules. Understanding these stability limitations is crucial for designing robust bioconjugates for various applications, from in vitro assays to in vivo diagnostics and therapeutics.
Comparative Stability of Bioconjugation Chemistries
The stability of a bioconjugate is not only dependent on the biomolecule itself but also on the chemical linker used for conjugation. Here, we compare the stability of TCO-tetrazine ligation with other widely used bioorthogonal and traditional conjugation methods: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), maleimide-thiol addition, and N-hydroxysuccinimide (NHS) ester-amine acylation.
| Conjugation Chemistry | Linkage Type | Key Stability Concerns | Reported Half-life/Stability Data |
| TCO-Tetrazine Ligation | Dihydropyridazine | Isomerization of TCO to the unreactive cis-isomer, particularly in the presence of thiols and copper.[1] | - s-TCO conjugated to an antibody showed a half-life of 0.67 days in vivo. - d-TCO derivatives showed no degradation in aqueous solution at room temperature and >97% remained as the trans-isomer after 4 days in human serum. |
| SPAAC (e.g., DBCO-Azide) | Triazole | Generally considered highly stable. | The resulting triazole is chemically inert and stable under a wide range of biological conditions. |
| Maleimide-Thiol Addition | Thioether (succinimidyl thioether) | Susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of thiols like glutathione.[2] | - N-alkyl maleimide ADCs showed 35-67% deconjugation in serum over 7 days. - N-aryl maleimides exhibited <20% deconjugation under the same conditions.[3] |
| NHS Ester-Amine Acylation | Amide | Hydrolysis of the NHS ester prior to conjugation. The resulting amide bond is generally very stable. | - NHS esters have a half-life of 4-5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C.[4] |
Experimental Protocols for Stability Assessment
Accurate assessment of bioconjugate stability is essential for predicting their performance. Below are detailed protocols for key experiments to evaluate the stability of TCO-conjugated biomolecules and their alternatives.
Protocol 1: Assessing TCO Isomerization by HPLC
This protocol allows for the quantification of the conversion of the reactive trans-cyclooctene to its unreactive cis-isomer.
Materials:
-
TCO-conjugated biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum (optional)
-
Thiol-containing solution (e.g., 10 mM glutathione in PBS) (optional)
-
HPLC system with a suitable C18 column
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
-
Prepare solutions of the TCO-conjugated biomolecule at a known concentration in the desired buffer (e.g., PBS, human serum).
-
For accelerated degradation studies, a separate sample can be prepared in a thiol-containing solution.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
Immediately analyze the aliquots by reverse-phase HPLC.
-
Monitor the chromatogram at a wavelength suitable for detecting the biomolecule (e.g., 280 nm for proteins).
-
The trans and cis isomers of the TCO-conjugate may have different retention times. The appearance of a new peak corresponding to the cis-isomer and the decrease in the area of the trans-isomer peak indicates isomerization.
-
Quantify the percentage of the remaining trans-isomer at each time point by integrating the respective peak areas.
-
Plot the percentage of the trans-isomer versus time to determine the rate of isomerization and the half-life of the TCO conjugate under the tested conditions.[5]
Protocol 2: Evaluating Maleimide-Thiol Conjugate Stability via Thiol Exchange Assay
This protocol assesses the stability of the thioether bond in maleimide conjugates by measuring the extent of exchange with an excess of a competing thiol.[2]
Materials:
-
Maleimide-conjugated biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH) solution (e.g., 10 mM in PBS)
-
Analytical method to differentiate between the original conjugate and the GSH-exchanged product (e.g., HPLC-MS, SDS-PAGE).
Procedure:
-
Prepare a solution of the maleimide-conjugated biomolecule in PBS at a known concentration.
-
Add a significant molar excess of GSH (e.g., 10-fold) to the solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction.
-
Analyze the samples using a suitable analytical technique to quantify the amount of the original conjugate and the newly formed GSH-adduct.
-
Calculate the percentage of the remaining intact conjugate at each time point.
-
Plot the percentage of the intact conjugate versus time to determine the stability of the maleimide linkage.
Protocol 3: Measuring the Rate of NHS-Ester Hydrolysis
This protocol measures the hydrolytic stability of an NHS ester-functionalized molecule before its conjugation to a biomolecule.
Materials:
-
NHS ester-containing compound
-
Aqueous buffers of different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Dilute the stock solution into the aqueous buffers of different pH values to a final concentration suitable for spectrophotometric analysis.
-
Immediately measure the absorbance of the solution at 260 nm, which corresponds to the released N-hydroxysuccinimide upon hydrolysis.[6]
-
Continue to monitor the absorbance at 260 nm over time at a constant temperature (e.g., 25°C).
-
The rate of increase in absorbance is proportional to the rate of hydrolysis.
-
Calculate the half-life of the NHS ester at each pH by fitting the data to a first-order kinetic model.[4]
Visualizing Workflows and Pathways
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Quantitative Analysis of TCO Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctene (TCO) and s-tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2] This guide provides a quantitative comparison of TCO labeling efficiency, supported by experimental data and detailed protocols, to aid researchers in the selection and application of this powerful bioconjugation tool.
Quantitative Data on TCO Labeling Efficiency
The efficiency of TCO labeling is primarily evaluated based on its reaction kinetics (second-order rate constants, k₂) and the degree of labeling (DOL) achieved on a target biomolecule.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| s-TCO | 3,6-di(2-pyridyl)-s-tetrazine | Methanol, 25°C | 22,000 | [1] |
| s-TCO | Unspecified | 45:55 Water:Methanol, 25°C | >200,000 | [1] |
| s-TCO derivative | Unspecified | PBS, 37°C | 2,800,000 | [1] |
| Water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine | Not specified | 3,300,000 ± 40,000 | [3] |
| TCO-conjugated CC49 mAb | ¹¹¹In-labeled tetrazine | PBS, 37°C | 13,000 ± 80 | [3] |
| TCO | Dipyridal tetrazine | 9:1 Methanol:Water | 2,000 ± 400 | [4] |
| Genetically encoded Tet-v3.0 | sTCO | Not specified | ~80,000 | [5] |
| Peptide-TCO conjugate | Unspecified | PBS (pH 7.4), 37°C | 3,184 - 3,277 | [6] |
| General TCO | General tetrazine | Aqueous media | >800 | [2][7] |
Table 2: Labeling Efficiency and Reactivity of TCO-Conjugated Biomolecules
| Biomolecule | Labeling Method | Key Finding(s) | Reference(s) |
| CC49 Monoclonal Antibody | TCO conjugation | 75% of TCO remained reactive in vivo after 24 hours. | [3] |
| General in vivo model | TCO-tetrazine ligation | Achieved 52-57% adduct formation yield in vivo. | [1] |
| PARP1 Protein | IEDDA-based enrichment | 100% enrichment efficiency, compared to 45% for SPAAC and 9% for CuAAC. | [4] |
| Human Antibodies (5B1 & huA33) | Radiolabeling with ²²⁵Ac-tetrazine | Conjugation completed within 5 minutes, showing superior radiochemical yields. | [8] |
| Small Molecules | Radiolabeling with ¹⁸F-TCO | >98% radiochemical yield in just 10 seconds. | [8] |
| Anti-HER2 Antibody | TCO conjugation with linkers | PEG linkers can enhance TCO reactivity; a short alkyl chain TCO (VA-TCO) preserved 66% of its reactivity. | [9] |
| Various Proteins | TCO-NHS ester conjugation | The degree of labeling (DOL) can be controlled by adjusting the molar excess of the TCO reagent. | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for common TCO labeling experiments.
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol is adapted from procedures provided by Interchim and BroadPharm.[7][11]
-
Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. Use a desalting column for buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in an anhydrous organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted TCO reagent using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol outlines the "click" reaction between a TCO-labeled protein and a tetrazine-modified molecule.
-
Prepare Reactants: Have the purified TCO-containing protein in a suitable reaction buffer (e.g., PBS, pH 6.0-9.0).
-
Initiate Ligation: Add the tetrazine-containing sample to the TCO-protein solution. A 1.5-fold molar excess of the tetrazine reagent is recommended.[7]
-
Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or 4°C.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance between 510-550 nm.[11]
-
Purification (Optional): If necessary, purify the final conjugate using size-exclusion chromatography to remove any unreacted tetrazine.
Protocol 3: Radiolabeling of Tetrazines for Pretargeted Imaging
This protocol is a generalized example based on the labeling of a DOTA-functionalized tetrazine with Lutetium-177.[12]
-
Reagent Preparation: To a solution of DOTA-tetrazine (e.g., 100 µg) in 100 µL of 0.2 M ammonium acetate (pH 5.5), add the radioisotope (e.g., ¹⁷⁷LuCl₃).
-
Heating: Heat the mixture at 60°C for 5 minutes.
-
Yield Assessment: Determine the radiochemical yield and purity using appropriate analytical methods (e.g., HPLC).
-
Dilution and Use: Dilute the radiolabeled tetrazine solution with sterile saline for in vivo studies.
Visualizations: Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.
Caption: The TCO-tetrazine bioorthogonal reaction mechanism.
References
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Bone-Seeking Trans-Cyclooctene for Pretargeting and Bioorthogonal Chemistry: A Proof of Concept Study Using 99mTc- and 177Lu-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioorthogonal Ligation: Exploring Alternatives to TCO Linkers
In the rapidly advancing field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount. The trans-cyclooctene (TCO)-tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, has long been a workhorse for researchers due to its exceptionally fast reaction kinetics. However, the landscape of bioorthogonal tools is continually expanding, offering a diverse array of alternatives to TCO linkers, each with its own unique set of advantages and disadvantages. This guide provides a comprehensive comparison of prominent alternatives to TCOs for bioorthogonal reactions, equipping researchers in drug development and life sciences with the data and methodologies to select the optimal tool for their specific application.
Performance Comparison of TCO Alternatives
The choice of a bioorthogonal linker is often dictated by a balance between reaction kinetics, stability, and steric footprint. While TCOs are renowned for their speed, alternative dienophiles for tetrazine ligations and reactants for strain-promoted alkyne-azide cycloadditions (SPAAC) present compelling options. The following table summarizes the second-order rate constants (k₂) for various bioorthogonal reaction pairs. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Tetrazine Ligation | Tetrazine | trans-Cyclooctene (TCO) | ~1,000 - 30,000 | [1] |
| Tetrazine | sTCO (strained TCO) | > 22,000 | [2] | |
| Tetrazine | Norbornene | ~0.1 - 13 | [3][4] | |
| Tetrazine | Bicyclo[6.1.0]nonyne (BCN) | ~0.19 - 0.29 | [5] | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.19 - 0.29 | [5] |
| Azide | Dibenzocyclooctyne (DBCO/DIBO) | ~0.057 - 2.3 | [6] | |
| Azide | Difluorinated Cyclooctyne (DIFO) | ~0.076 | [6] | |
| Azide | Cyclooctyne (OCT) | ~0.0024 | [6] |
In-Depth Look at Key Alternatives
Tetrazine Ligations Beyond TCO
While TCOs remain the gold standard for rapid tetrazine ligations, other strained alkenes offer alternatives with different characteristics.
-
Norbornenes: These molecules exhibit moderate reaction rates with tetrazines.[4] Their stability can be an advantage in certain applications where prolonged reaction times are required.[7] However, it has been reported that the reaction between norbornene and some tetrazines can lead to an unexpected 1:2 stoichiometry, which is a critical consideration for applications requiring precise control over conjugation.[3]
-
Bicyclo[6.1.0]nonyne (BCN): BCN is a versatile linker that can participate in both tetrazine ligations and SPAAC reactions.[5][8] Its reactivity in tetrazine ligations is slower than that of TCOs.[8] Stability studies have shown that BCN can be susceptible to decomposition under acidic conditions.[9][10]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative to the classical "click chemistry" and a different kinetic profile compared to tetrazine ligations.
-
Dibenzocyclooctynes (DBCO/DIBO): These are popular cyclooctynes for SPAAC due to their relatively good balance of reactivity and stability.[6] They are synthetically accessible and have been widely used for in vitro and in vivo applications.
-
Bicyclo[6.1.0]nonyne (BCN): As mentioned, BCN is also a prominent reactant in SPAAC. It offers a good compromise between reactivity and hydrophilicity.[11] However, it can exhibit cross-reactivity with thiols, which may limit its bioorthogonality in certain contexts.[11]
Experimental Protocols
General Protocol for Determining Second-Order Rate Constants using UV-Vis Spectrophotometry
This protocol outlines a general method for measuring the kinetics of a bioorthogonal reaction, such as a tetrazine ligation, by monitoring the change in absorbance of the tetrazine reactant over time.
Materials:
-
UV-Vis spectrophotometer with temperature control and rapid mixing capabilities (e.g., stopped-flow accessory).
-
Quartz cuvettes.
-
Reactant 1 (e.g., Tetrazine derivative) solution of known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Reactant 2 (e.g., TCO alternative) solution of known concentration in the same buffer. A significant excess of Reactant 2 is used to ensure pseudo-first-order kinetics.
Procedure:
-
Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the tetrazine derivative. Equilibrate the instrument and the reactant solutions to the desired temperature (e.g., 25°C or 37°C).
-
Blank Measurement: Fill a cuvette with the buffer solution and measure the absorbance to set a baseline.
-
Reaction Initiation: Rapidly mix equal volumes of the Reactant 1 and Reactant 2 solutions directly in the cuvette. If using a stopped-flow accessory, the instrument will perform the rapid mixing.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λ_max at regular time intervals. The frequency of data collection will depend on the reaction rate; for fast reactions, data points should be collected every few milliseconds or seconds.
-
Data Analysis:
-
Plot the absorbance of the tetrazine as a function of time.
-
Under pseudo-first-order conditions (a large excess of one reactant), the natural logarithm of the absorbance (ln(A)) versus time will yield a linear plot.
-
The slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Reactant 2], where [Reactant 2] is the concentration of the reactant in excess.
-
Experimental Workflows and Signaling Pathways
The selection of a bioorthogonal linker is often tied to the specific biological question being addressed. Below are two common experimental workflows visualized using Graphviz.
Caption: Workflow for labeling cell surface proteins using bioorthogonal chemistry.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Performance of Different Length PEG Spacers in TCO Linkers: A Comparative Guide
The use of trans-cyclooctene (TCO) linkers in bioorthogonal chemistry has revolutionized the fields of bioconjugation, targeted drug delivery, and molecular imaging. The inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction between a TCO moiety and a tetrazine is exceptionally fast and highly selective, allowing for the efficient labeling of biomolecules in complex biological environments.[1][2][3] The incorporation of a polyethylene glycol (PEG) spacer between the TCO group and the reactive handle (such as an N-hydroxysuccinimide ester for amine coupling) is a critical design element that significantly impacts the overall performance of the resulting conjugate.[4][5]
This guide provides an objective comparison of different length PEG spacers in TCO linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
Key Performance Parameters Influenced by PEG Spacer Length
The length of the PEG spacer is not merely a physical connector; it is a crucial determinant of the physicochemical and biological properties of the TCO linker and the final bioconjugate. Key parameters to consider include solubility, steric hindrance, conjugation efficiency, and in vivo pharmacokinetics.
Enhanced Water Solubility
One of the primary benefits of incorporating a PEG spacer is the significant enhancement of water solubility.[1][6] TCO is an inherently hydrophobic moiety, which can lead to aggregation and poor solubility of conjugates, particularly those with a high drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[7][8] The hydrophilic nature of the PEG chain creates a hydration shell, improving the solubility of both the linker and the final product.[7]
Reduction of Steric Hindrance and Improved Reactivity
The TCO group can sometimes be masked through hydrophobic interactions with the biomolecule it is attached to, rendering it inaccessible for reaction with tetrazine.[9] A PEG spacer extends the TCO moiety away from the surface of the biomolecule, minimizing steric hindrance and ensuring its availability for the click reaction.[3][10] Studies have shown that the insertion of a PEG linker can increase the ability of a tetrazine to bind to the TCO group by more than five-fold without altering the binding affinity of the antibody to its antigen.[9][11]
Impact on Pharmacokinetics and Stability
In the realm of drug development, particularly for ADCs, the linker's properties profoundly affect the conjugate's pharmacokinetics (PK) and stability.[7][12] PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can prolong circulation half-life by reducing renal clearance.[6][7] Furthermore, by shielding hydrophobic drug payloads, PEG linkers can prevent ADC aggregation and rapid clearance, leading to improved stability and better tumor targeting.[7][8][13] However, the stability of the TCO group itself can be a concern, as it can isomerize to the unreactive cis-isomer, a process that can be influenced by its local chemical environment.[14]
Data Presentation: Comparing TCO-PEG Linkers
The following tables summarize quantitative data on how PEG spacer length affects the performance of TCO linkers.
Table 1: Physicochemical Properties of TCO-PEG-NHS Esters
| PEG Spacer Length | Property | Observation | Source(s) |
| No PEG | Solubility | Low aqueous solubility (<10 mM for unmodified TCO) | [1] |
| PEG4 / PEG5 | Solubility | Dramatically enhanced water solubility (~50 mM for TCO-PEG5-NHS ester) | [1] |
| PEG4 / PEG5 | Steric Hindrance | Provides a good balance of steric relief and molecular stability for protein conjugation. | [1] |
| PEG8 - PEG12 | Steric Hindrance | Often necessary for larger molecules like antibodies or to access deeply buried reactive sites. | [1] |
| PEG24 | Hydrophilicity | A methyl-PEG24 moiety conferred maximum hydrophilicity and biophysical stability to an ADC. | [8] |
Table 2: Conjugation Efficiency and Reactivity
| PEG Spacer Length | Application/Target | Result | Source(s) |
| PEG1 vs. PEG3 | BSA Conjugation | Yields increased from 10% with PEG1 to 24% with PEG3. | [1] |
| Up to PEG6 | Beta-lactoglobulin | Conjugation efficiency continued to improve up to PEG6, reaching 33%. | [1] |
| PEG4 | Antibody Labeling | Incorporation of a 4-unit PEG chain increased active TCOs from ~11% to ~47%. | [11] |
| Longest PEG tested | mAb Grafting | Addition of PEG spacers, especially the longest ones, enhanced the number of TCO moieties grafted onto mAbs. | [9] |
Table 3: In Vivo Performance and Pharmacokinetics
| PEG Spacer Length | Conjugate Type | In Vivo Effect | Source(s) |
| "Mini-PEG" | 18F-PET Probes | Included to enhance solubility and improve the in vivo distribution profile. | [15] |
| PEG24 | ADC (MMAE payload) | Demonstrated prolonged half-life and enhanced animal tolerability compared to shorter or linear linkers. | [8] |
| Linear vs. Pendant PEG | ADC | Total antibody pharmacokinetics showed slower clearance rates for ADCs with a pendant PEG structure compared to a linear one. | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments.
Protocol 1: General Procedure for Antibody Labeling with TCO-PEG-NHS Ester
-
Buffer Exchange: Prepare the antibody at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., phosphate buffer, pH 7.2-8.0). This can be done using a desalting spin column.[3]
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.[3]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester and byproducts by running the reaction mixture through a desalting spin column or via dialysis against a suitable buffer (e.g., PBS). The purified TCO-labeled antibody is now ready for the subsequent click reaction.
Protocol 2: Evaluating TCO Reactivity via Tetrazine Click Reaction
-
Prepare Reactants: The purified TCO-labeled antibody is prepared in a reaction buffer (e.g., PBS). A tetrazine-functionalized fluorescent probe (e.g., Tz-Fluorophore) is prepared in a compatible solvent.
-
Initiate Reaction: Add a slight molar excess (e.g., 1.5 equivalents) of the tetrazine-fluorophore to the TCO-labeled antibody.[3]
-
Monitor Reaction: The reaction progress can be monitored by measuring the increase in fluorescence over time, which corresponds to the formation of the stable dihydropyridazine product. Alternatively, the reaction can be analyzed by SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the labeled antibody will appear.
-
Quantification: The percentage of active TCOs can be determined by comparing the final fluorescence intensity to a standard curve or by quantifying the band intensity on the gel relative to the total protein amount.[11]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. Buy TCO-PEG5 NHS ester [smolecule.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. labinsights.nl [labinsights.nl]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [acs.figshare.com]
- 9. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
Safety Operating Guide
Proper Disposal of (S)-TCO-PEG3-amine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (S)-TCO-PEG3-amine, a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. While some suppliers classify this compound as non-hazardous, others indicate potential health effects. Therefore, a conservative approach to safety is strongly recommended.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard and Safety Information
The following table summarizes the key hazard information for TCO-PEG3-amine, compiled from various suppliers. Note the existing discrepancies in classification.
| Hazard Information | Sigma-Aldrich & Ambeed Classification[1][2] | Vector Laboratories Classification[3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Not a hazardous substance or mixture |
| Signal Word | Warning | Not a hazardous substance or mixture |
| Hazard Statements | H302, H315, H319, H335 | Not a hazardous substance or mixture |
| Meaning of Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | N/A |
Given the conflicting information, it is prudent to handle this compound as a potentially hazardous substance.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Segregation of Waste
Proper waste segregation is the first and most critical step.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep this compound waste separate from non-hazardous laboratory trash.
Step 2: Waste Containerization
-
Use a dedicated, chemically compatible, and clearly labeled waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and "this compound". Include the date of waste accumulation.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from direct sunlight, heat sources, and incompatible materials such as strong acids and oxidizing agents.[4]
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in regular solid waste. Amines can be harmful to aquatic life and ecosystems.[4]
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[4] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.
-
While the polyethylene glycol (PEG) component of the molecule is generally considered biodegradable, the presence of the amine and trans-cyclooctene moieties necessitates disposal as chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and compliant research environment.
References
Navigating the Safe Handling of (S)-TCO-PEG3-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with (S)-TCO-PEG3-amine, a thorough understanding of its handling, safety protocols, and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this versatile bioconjugation reagent.
This compound is a valuable tool in bioconjugation and drug delivery due to its ability to participate in "click chemistry" reactions.[1] However, like all laboratory chemicals, it requires careful handling to mitigate potential risks. While some suppliers classify this compound as non-hazardous, others provide GHS hazard statements indicating potential for harm if swallowed, skin and eye irritation, and respiratory irritation. Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required. |
| Hand Protection | Nitrile Gloves | Chemically resistant nitrile gloves should be worn. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against accidental splashes. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to maintaining a safe laboratory environment when working with this compound.
-
Preparation : Before starting any procedure, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.
-
Handling :
-
Wear all required PPE as outlined in the table above.
-
Conduct all weighing and solution preparation within the chemical fume hood.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Avoid inhalation of any dust or vapors.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Response : In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations.
-
Waste Collection : Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), in a clearly labeled, sealed container.
-
Waste Characterization : Although some sources indicate the compound is non-hazardous, it is prudent to treat the waste as chemical waste due to the conflicting GHS hazard information.
-
Disposal Route : Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[2][3][4][5][6]
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once thoroughly rinsed, the container can be disposed of as non-hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
